4-(Difluoromethyl)-3-iodoaniline
Description
Properties
Molecular Formula |
C7H6F2IN |
|---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2 |
InChI Key |
GGMAZEQZFNUCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(F)F |
Origin of Product |
United States |
Synthesis Pathway and Mechanistic Evaluation of 4-(Difluoromethyl)-3-iodoaniline
Executive Summary
The incorporation of fluorine into small molecules is a cornerstone of modern drug design. Specifically, the difluoromethyl group (–CF₂H) has emerged as a highly versatile bioisostere. As demonstrated by , the –CF₂H moiety functions as a "lipophilic hydrogen bond donor," capable of replacing hydroxyl, thiol, or amine groups to modulate pKa and improve metabolic stability without disproportionately inflating the molecule's polar surface area.
4-(Difluoromethyl)-3-iodoaniline is a highly strategic building block. It features three orthogonal vectors for functionalization: a primary amine for amide coupling or Sandmeyer transformations, an aryl iodide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the metabolically robust –CF₂H group. This whitepaper outlines a highly efficient, two-step synthetic pathway starting from commercially available materials, emphasizing the causality behind reagent selection and the implementation of self-validating experimental protocols.
Retrosynthetic Strategy & Regiochemical Causality
When designing the synthesis for 4-(Difluoromethyl)-3-iodoaniline, a naive approach might involve the direct electrophilic iodination of 4-(difluoromethyl)aniline. However, this route is fundamentally flawed due to regioselectivity conflicts. The strongly activating –NH₂ group directs electrophiles to the ortho positions (C2 and C6), leading exclusively to 2-iodo-4-(difluoromethyl)aniline, rather than the desired 3-iodo target.
To bypass this regiochemical dead-end, the pathway must rely on a precursor where the spatial relationship between the functional groups is pre-established. 2-Iodo-4-nitrobenzaldehyde serves as the ideal starting material. The aldehyde provides a direct handle for nucleophilic deoxofluorination, while the nitro group acts as a masked amine.
Figure 1. Two-step synthetic workflow for 4-(Difluoromethyl)-3-iodoaniline.
Step 1: Nucleophilic Deoxofluorination
Mechanistic Rationale
The conversion of the aldehyde to a gem-difluoride requires a nucleophilic fluorinating agent. While DAST (Diethylaminosulfur trifluoride) is historically common, it is prone to violent exothermic decomposition at elevated temperatures. To ensure scalability and safety, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is selected. As established by, Deoxo-Fluor exhibits enhanced thermal stability due to the conformational rigidity imposed by the coordination of its alkoxy groups with the electron-deficient sulfur atom, resulting in superior yields for electron-deficient benzaldehydes.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)-2-iodo-4-nitrobenzene
-
Self-Validating System: The reaction is strictly monitored by ¹⁹F NMR. The transformation is deemed complete only when the aldehyde proton signal (~10.0 ppm) is entirely replaced by the characteristic –CF₂H triplet.
-
Preparation: Purge a flame-dried 250 mL round-bottom flask with argon.
-
Dissolution: Dissolve 2-iodo-4-nitrobenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor (15.0 mmol, 1.5 eq) dropwise via a syringe over 15 minutes. The slow addition controls the mild exotherm associated with the initial sulfur-oxygen coordination.
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours.
-
Quenching: Cool the flask back to 0 °C. Critical Step: Quench the unreacted fluorinating agent by the dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Isolation: Extract the biphasic mixture with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (0–10% EtOAc in Hexanes).
Step 2: Chemoselective Nitro Reduction
Mechanistic Rationale
The reduction of the nitro group to an aniline in the presence of an aryl iodide is notoriously challenging. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will trigger rapid hydrodehalogenation, cleaving the delicate C–I bond. To achieve absolute chemoselectivity, we utilize Stannous Chloride Dihydrate (SnCl₂·2H₂O) . As detailed by , Sn(II) facilitates a stepwise single-electron transfer (SET) reduction of the nitroarene, leaving both the C–I and C–F bonds completely intact.
Figure 2. Stepwise electron transfer mechanism for the SnCl2-mediated nitro reduction.
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-3-iodoaniline
-
Self-Validating System: The workup relies on pH-dependent phase partitioning. Tin salts form intractable emulsions at neutral pH; adjusting the pH > 8 ensures the formation of soluble stannate complexes, validating a clean organic extraction.
-
Reaction Setup: Suspend 1-(difluoromethyl)-2-iodo-4-nitrobenzene (8.0 mmol, 1.0 eq) in absolute ethanol (80 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reduction: Add SnCl₂·2H₂O (40.0 mmol, 5.0 eq) in a single portion. Heat the mixture to 70 °C and maintain reflux for 3 hours.
-
Monitoring: Verify completion via LC-MS. The nitro intermediate mass must fully transition to the target mass ([M+H]⁺ = 270.0) with zero detection of the deiodinated byproduct ([M+H]⁺ = 144.0).
-
Solvent Removal: Cool to room temperature and remove the ethanol under reduced pressure.
-
Phase Separation (Critical): Dilute the crude residue with Ethyl Acetate (100 mL). Slowly add 1M NaOH or saturated NaHCO₃ until the aqueous phase reaches pH 8–9. The initial thick white emulsion (tin hydroxides) will clarify into two distinct layers.
-
Filtration & Extraction: Filter the biphasic mixture through a thin pad of Celite. Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate.
-
Purification: Recrystallize the crude product from Hexanes/DCM to yield the analytically pure target.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 4-(Difluoromethyl)-3-iodoaniline, the following quantitative data must be verified against the expected spectral parameters. This multi-modal analysis guarantees that neither dehalogenation nor incomplete fluorination has occurred.
| Analytical Method | Target Signal / Parameter | Expected Observation | Diagnostic Significance |
| ¹H NMR (CDCl₃) | –CF₂H proton | Triplet, ~6.5 - 7.0 ppm (J ≈ 55 Hz) | Confirms gem-difluoromethyl presence |
| ¹H NMR (CDCl₃) | –NH₂ protons | Broad singlet, ~4.0 ppm (2H) | Confirms successful nitro reduction |
| ¹⁹F NMR (CDCl₃) | –CF₂H fluorines | Doublet, ~ -110 to -115 ppm (J ≈ 55 Hz) | Validates fluorine incorporation |
| FT-IR | N–H stretch | 3350, 3450 cm⁻¹ | Primary amine formation |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 270.0 | Confirms exact mass (C₇H₇F₂IN) |
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications, (2), 215-216. URL:[Link]
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. URL:[Link]
An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethyl)aniline: Properties and Applications
A Note on the Subject Compound: Publicly available, detailed technical data for 4-(Difluoromethyl)-3-iodoaniline is limited. This guide will focus on the well-characterized and commercially available structural isomer, 3-Iodo-4-(trifluoromethyl)aniline (CAS No. 1261622-18-7) . The principles of reactivity, synthetic utility, and physicochemical properties discussed herein provide a robust and scientifically grounded model that is highly relevant for researchers interested in analogous structures.
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] When combined with the synthetic versatility of an iodoaniline framework, the resulting molecule becomes a powerful building block for creating complex and novel chemical entities.
3-Iodo-4-(trifluoromethyl)aniline is a prime example of such a strategic intermediate. It offers medicinal chemists and material scientists three distinct points for chemical modification: the nucleophilic amino group, the reactive carbon-iodine bond, and the electron-deficient aromatic ring. This trifecta of functionality makes it an invaluable precursor for synthesizing a diverse array of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[5][6][7] This guide provides a detailed overview of its chemical and physical properties, reactivity, and applications, offering field-proven insights for its effective use in research and development.
Chemical and Physical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of 3-Iodo-4-(trifluoromethyl)aniline are summarized below.
Key Identifiers and Structural Information
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// Define nodes for atoms N [label="NH₂", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; C1 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; C2 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; C3 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; C4 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; C5 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; C6 [label="C", shape=none, fontname="Helvetica", fontsize=1, fontcolor="#FFFFFF"]; I [label="I", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; CF3 [label="CF₃", fontname="Helvetica", fontsize=12, fontcolor="#202124"];
// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position substituents N [pos="0,2.2!"]; I [pos="-2.08,-1.2!"]; CF3 [pos="2.08,-1.2!"];
// Draw bonds edge [penwidth=1.5, color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C3 -- I; C5 -- CF3;
// Double bonds in the ring edge [penwidth=1.5, color="#202124"]; C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; } fahrt Structure of 3-Iodo-4-(trifluoromethyl)aniline
| Property | Value | Source |
| CAS Number | 1261622-18-7 | [8][9][10] |
| Molecular Formula | C₇H₅F₃IN | [8][9][10] |
| Molecular Weight | 287.02 g/mol | [8][10] |
| Appearance | Solid | |
| Purity | ≥98% | [8] |
| InChI Key | PYSOXGITBVGUIG-UHFFFAOYSA-N | [8] |
Spectroscopic Data
While a publicly available spectrum for this specific compound is not readily found, the expected NMR signals can be predicted based on its structure.
-
¹H NMR: The spectrum would show distinct signals in the aromatic region for the three non-equivalent aromatic protons, with coupling patterns influenced by their positions relative to the three different substituents. A broad singlet corresponding to the two amine (-NH₂) protons would also be present.
-
¹³C NMR: The spectrum would display seven unique carbon signals: six for the aromatic ring and one for the trifluoromethyl group. The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet would be observed, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Reactivity and Synthetic Utility
The synthetic value of 3-Iodo-4-(trifluoromethyl)aniline stems from its three orthogonal reactive sites. The choice of reagents and reaction conditions allows for selective modification, providing a logical pathway to complex molecular architectures.
// Main compound node COMPOUND [label="3-Iodo-4-(trifluoromethyl)aniline", shape=Mdiamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12, pos="0,0!"];
// Reactive sites node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; IODINE [label="Iodo Group (C-I)", pos="-3,-1.5!"]; AMINE [label="Amino Group (-NH₂)", pos="3,-1.5!"];
// Reactions from Iodine node [fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; SUZUKI [label="Suzuki Coupling\n(C-C Bond Formation)", pos="-4.5,-3!"]; HECK [label="Heck Coupling\n(C-C Bond Formation)", pos="-1.5,-3!"]; SONOGASHIRA [label="Sonogashira Coupling\n(C-C Bond Formation)", pos="-3,-4.5!"];
// Reactions from Amine ACYLATION [label="Acylation / Amide Formation", pos="1.5,-3!"]; ALKYLATION [label="N-Alkylation", pos="4.5,-3!"]; DIAZOTIZATION [label="Diazotization (Sandmeyer Reaction)", pos="3,-4.5!"];
// Edges COMPOUND -> IODINE [label=" Site for\nCross-Coupling "]; COMPOUND -> AMINE [label=" Nucleophilic Site "]; IODINE -> SUZUKI; IODINE -> HECK; IODINE -> SONOGASHIRA; AMINE -> ACYLATION; AMINE -> ALKYLATION; AMINE -> DIAZOTIZATION; } fahrt Key Reactive Sites and Synthetic Transformations
-
The Carbon-Iodine Bond: The iodine atom is an excellent leaving group, making it the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups, enabling the construction of complex carbon skeletons.[5][7][11]
-
The Amino Group: The -NH₂ group is a versatile nucleophile and can undergo a range of classical transformations. It can be acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate is particularly useful as it can be subsequently replaced by numerous other functional groups (halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
-
The Aromatic Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation, combined with the directing effects of the amino and iodo groups, provides regiochemical control for any further substitutions on the ring.
Representative Synthesis Protocol
The synthesis of substituted iodoanilines often involves the direct iodination of the corresponding aniline precursor. A general, field-proven protocol for the iodination of an activated aromatic ring provides a reliable template for the synthesis of the target molecule. The following protocol is adapted from established methods for the electrophilic halogenation of anilines.
Objective: To synthesize 3-Iodo-4-(trifluoromethyl)aniline from 4-(Trifluoromethyl)aniline.
Causality of Experimental Choices:
-
Starting Material: 4-(Trifluoromethyl)aniline is chosen because the amino group is an ortho-, para-director. The para position is blocked by the CF₃ group, directing the incoming electrophile (iodine) to one of the ortho positions.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and easy-to-handle source of electrophilic iodine, making it preferable to molecular iodine (I₂) for achieving controlled, mono-iodination and avoiding over-reaction.
-
Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that is suitable for dissolving the aniline starting material and the NIS reagent without interfering with the reaction.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (CH₃CN) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-Iodo-4-(trifluoromethyl)aniline.
Applications in Drug Development and Research
The unique combination of a trifluoromethyl group and a synthetically versatile iodoaniline core makes this compound a valuable intermediate in pharmaceutical research.
-
Scaffold for API Synthesis: As a building block, it is used to construct the core structures of various APIs. Its utility is particularly notable in the development of kinase inhibitors, where precise substitution patterns on an aromatic scaffold are crucial for achieving potency and selectivity.[5][11]
-
Metabolic Stability Enhancement: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment.[3][12] Incorporating this moiety into a drug candidate can increase its metabolic stability, leading to an improved pharmacokinetic profile and a longer half-life in the body.
-
Fine-Tuning Physicochemical Properties: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3][4] This allows researchers to systematically modify a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Iodo-4-(trifluoromethyl)aniline is essential for ensuring safety.
| Hazard Statement | Description |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[9] |
| H315 | Causes skin irritation.[9] |
| H319 | Causes serious eye irritation.[9] |
| H335 | May cause respiratory irritation.[13] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[8] Recommended storage is often at 2-8°C.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Iodo-4-(trifluoromethyl)aniline stands out as a highly strategic and versatile building block for chemical synthesis. Its well-defined reactive sites—the iodo group for cross-coupling, the amino group for nucleophilic reactions, and the trifluoromethyl group for modulating bioactivity—provide a robust platform for the design and synthesis of novel compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in developing the next generation of innovative molecules.
References
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Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
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NextSDS. (n.d.). 3-Iodo-4-(trifluoromethyl)aniline — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Ma, J., & Cahard, D. (n.d.). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Retrieved from [Link]
-
Sarex. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Iodoaniline in Advancing Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Slideshare. (n.d.). Pharmaceutical and Industrial Roles of 4-Iodoaniline in Modern Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 4-Iodoaniline in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Slideshare. (n.d.). 4 Iodoaniline supporting sustainability in chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Iodo-4-(trifluoromethoxy)aniline — Chemical Substance Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes. Retrieved from [Link]
-
Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Retrieved from [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Mechanistic Utility of 4-(Difluoromethyl)-3-iodoaniline in Rational Drug Design: A Dual-Action Pharmacophoric and Synthetic Scaffold
Executive Summary
In the landscape of modern rational drug design, 4-(Difluoromethyl)-3-iodoaniline is not a final therapeutic agent, but rather a highly specialized, bifunctional building block. It is predominantly utilized in the synthesis of targeted small-molecule therapeutics, such as Type I and Type II kinase inhibitors. This whitepaper dissects the dual "mechanism of action" of this scaffold: its pharmacodynamic role (driven by the unique physicochemical properties of the difluoromethyl group) and its synthetic role (driven by the regioselective orthogonality of the meta-iodo handle).
By bridging late-stage synthetic versatility with precise conformational and metabolic control, this intermediate serves as a cornerstone for developing robust structure-activity relationship (SAR) libraries.
Pharmacodynamic Mechanism: The Role of the Difluoromethyl ( CF2H ) Group
The integration of the CF2H moiety at the para-position of the aniline ring provides three distinct mechanistic advantages when the molecule binds to a biological target.
The "Lipophilic Hydrogen Bond Donor" Bioisostere
Historically, replacing metabolically labile hydroxyl (-OH) or thiol (-SH) groups while maintaining target affinity has been a major hurdle in medicinal chemistry. The CF2H group solves this by acting as a "lipophilic hydrogen bond donor" ()[1]. Quantitative NMR studies reveal that the CF2H moiety donates hydrogen bonds on a scale comparable to thiophenols and amines, yet it maintains a lipophilicity profile that enhances membrane permeability[1]. This allows the inhibitor to satisfy critical hydrogen-bonding requirements deep within hydrophobic target pockets without sacrificing cellular uptake.
Conformational Control in Kinase Hinge Binding
In the design of kinase inhibitors (e.g., 4-anilinoquinolines or pyrimidines), the steric bulk and electronic properties of the CF2H group dictate the global conformation of the molecule. Crystallographic analyses of CF2H -substituted anilinoquinolines demonstrate that the moiety forces a specific out-of-plane dihedral twist (approximately 126.08°) between the heteroaryl core and the aniline ring ()[2]. This precise angulation is critical for optimally projecting the heterocyclic core into the kinase hinge region while directing the substituted aniline deep into the hydrophobic back-pocket[2].
Metabolic Shielding
Unsubstituted anilines are highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the para-position. By occupying this exact site, the robust C-F bonds of the difluoromethyl group effectively block Phase I oxidative metabolism, significantly extending the biological half-life of the resulting drug candidate.
Quantitative Structure-Property Relationships (QSPR)
To understand why 4-(Difluoromethyl)-3-iodoaniline is chosen over its methyl or trifluoromethyl counterparts, we must compare the physicochemical properties of the CF2H group against common bioisosteres.
Table 1: Physicochemical Comparison of the Difluoromethyl Group vs. Common Bioisosteres
| Substituent ( X ) | Hydrogen Bond Donor Capacity | Lipophilicity ( ΔlogP vs CH3 ) | Metabolic Stability (Para-position) | Primary Role in Drug Design |
| −OH | Strong (Hydroxyl scale) | Highly Negative (Hydrophilic) | Low (Prone to Phase II glucuronidation) | Solubilization, strong target anchoring. |
| −SH | Moderate (Thiophenol scale) | Positive | Low (Prone to oxidation/disulfide formation) | Metal chelation, covalent binding. |
| −CH3 | None | Baseline (0.0) | Low (Prone to CYP450 oxidation) | Hydrophobic packing. |
| −CF3 | None | Highly Positive (+0.88) | High | Extreme lipophilicity, electron withdrawal. |
| −CF2H | Moderate (Amine/Thiophenol scale) | -0.1 to +0.4 | High | Lipophilic H-bond donor, bioisostere for -OH/-SH. |
Data derived from the Abraham solute 1H NMR analysis parameters[1].
Synthetic Mechanism: The 3-Iodo Handle in Late-Stage Functionalization
The true synthetic power of 4-(Difluoromethyl)-3-iodoaniline lies in its regioselective orthogonality. The primary amine is highly nucleophilic, allowing for initial coupling to a heterocyclic core. The meta-iodo group remains completely inert during this step but serves as an exceptionally reactive handle for subsequent Palladium-catalyzed cross-coupling.
Step-by-Step Experimental Protocol: Sequential Coupling Strategy
Objective: Synthesize a targeted kinase inhibitor library by sequentially exploiting the aniline nitrogen and the meta-iodo handle.
Phase 1: Nucleophilic Aromatic Substitution ( SNAr ) of the Aniline
-
Causality: The primary amine is the most nucleophilic site. The iodo group is inert to acid-catalyzed SNAr , ensuring complete chemoselectivity.
-
Reagent Preparation: Dissolve 4-(Difluoromethyl)-3-iodoaniline (1.0 eq) and a heteroaryl chloride (e.g., 4-chloroquinoline, 1.0 eq) in anhydrous isopropanol.
-
Acid Catalysis: Add a catalytic amount of concentrated HCl (0.1 eq). The electron-withdrawing nature of the CF2H group slightly reduces aniline nucleophilicity; the acid activates the heteroaryl chloride to compensate.
-
Reaction Execution: Reflux the mixture at 80–90°C for 12–18 hours under an inert nitrogen atmosphere.
-
Isolation & Self-Validation Checkpoint: Cool to room temperature. The intermediate (3-iodo-4-difluoromethyl-anilinoquinoline) will precipitate as an HCl salt. Validation: If precipitation does not occur, it indicates incomplete conversion or excess moisture. Immediate solvent reduction and trituration with cold diethyl ether will force precipitation, ensuring no unreacted iodoaniline carries over to poison the Palladium catalyst in Phase 2. Filter and dry under vacuum.
Phase 2: Late-Stage Suzuki-Miyaura Cross-Coupling
-
Causality: The meta-iodo handle is highly reactive toward oxidative addition by Pd(0) . The CF2H group and the newly formed secondary amine are stable under these basic aqueous conditions, allowing for the installation of diverse solubilizing or allosteric-binding motifs.
-
System Setup: Combine the isolated intermediate from Phase 1 (1.0 eq), an aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in a Schlenk tube.
-
Base and Solvent: Add 2M aqueous Na2CO3 (3.0 eq) and a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).
-
Reaction Execution: Heat to 90°C for 4–6 hours under nitrogen.
-
Purification: Extract with ethyl acetate, concentrate, and purify via flash column chromatography (silica gel, gradient DCM/MeOH) to yield the final extended kinase inhibitor.
Visualizing the Mechanisms
Synthetic Workflow Diagram
The following diagram illustrates the logical, orthogonal sequence of reactions that make this building block so valuable for library generation.
Sequential functionalization workflow of 4-(Difluoromethyl)-3-iodoaniline in drug synthesis.
Pharmacodynamic Binding Model
This diagram maps how the functional groups of the resulting inhibitor interact with the micro-environments of a typical kinase target.
Pharmacodynamic binding model of a CF2H-iodoaniline derived kinase inhibitor in the target pocket.
Conclusion
4-(Difluoromethyl)-3-iodoaniline exemplifies the elegance of modern rational drug design. By combining a metabolically stable, conformation-directing lipophilic hydrogen bond donor ( CF2H ) with an orthogonally reactive cross-coupling handle (Iodine), it allows medicinal chemists to rapidly synthesize and optimize highly potent, metabolically resilient targeted therapies.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL: [Link]
-
Asquith, C. R. M., Laitinen, T., & Poso, A. (2020). "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine." Molbank, 2020(4), M1165. URL: [Link]
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Electronic effects of difluoromethyl groups in 3-iodoaniline derivatives
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- 7. Copper Catalysts Anchored on Cysteine-Functionalized Polydopamine-Coated Magnetite Particles: A Versatile Platform for Enhanced Coupling Reactions | MDPI [mdpi.com]
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Thermodynamic stability of 4-(Difluoromethyl)-3-iodoaniline
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Difluoromethyl)-3-iodoaniline
This guide provides a comprehensive technical analysis of the thermodynamic stability of 4-(Difluoromethyl)-3-iodoaniline, a key intermediate in modern pharmaceutical synthesis. For researchers, process chemists, and drug development professionals, a thorough understanding of a molecule's stability is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes. This document synthesizes theoretical principles with practical experimental methodologies to offer a complete stability profile of this compound.
Introduction: Why Thermodynamic Stability Matters
In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges. One of the most fundamental properties that dictates the success of this journey is thermodynamic stability. An unstable compound can lead to degradation, impurity formation, loss of potency, and significant safety risks. 4-(Difluoromethyl)-3-iodoaniline, incorporating an aniline scaffold, an iodo-substituent, and a difluoromethyl group, presents a unique combination of functional groups whose interplay defines its stability. This guide elucidates the intrinsic structural factors governing its stability and provides a framework for its empirical evaluation.
The Molecular Architecture: An Analysis of Structural Influences
The thermodynamic stability of 4-(Difluoromethyl)-3-iodoaniline is not monolithic; it is a direct consequence of the electronic and steric effects exerted by its constituent functional groups.
-
The Aniline Core : The aniline moiety is susceptible to oxidation. However, the thermodynamic landscape is significantly altered by its substituents.
-
The Difluoromethyl Group (-CHF₂) : As a potent electron-withdrawing group, the -CHF₂ moiety decreases the electron density on the benzene ring and, critically, on the nitrogen atom of the amine. This inductive effect lowers the basicity of the aniline, thereby increasing its resistance to oxidation and electrophilic attack, which are common degradation pathways.
-
The Iodo Group (-I) : The carbon-iodine (C-I) bond is the weakest carbon-halogen bond. This makes it a potential initiation site for thermal decomposition through homolytic cleavage. Conversely, the iodine atom's size and polarizability can lead to significant halogen bonding interactions in the solid state, which can stabilize the crystal lattice and influence melting point and solubility.[1]
The balance between the stabilizing, electron-withdrawing nature of the -CHF₂ group and the potential lability of the C-I bond is the central theme of this compound's thermodynamic profile.
Computational Assessment: Predicting Stability from First Principles
Before embarking on empirical testing, computational chemistry offers a powerful predictive lens into a molecule's intrinsic stability.[2] Using Density Functional Theory (DFT), we can calculate key thermodynamic parameters that foreshadow experimental behavior.
Key Thermodynamic Descriptors:
-
Enthalpy of Formation (ΔHf°) : This value represents the energy change upon forming the molecule from its constituent elements. A more negative value generally indicates greater intrinsic stability.
-
Bond Dissociation Energy (BDE) : BDE is the energy required to break a specific bond homolytically. Identifying the weakest bond provides a mechanistic hypothesis for the initial step of thermal decomposition. For 4-(Difluoromethyl)-3-iodoaniline, the C-I bond is predicted to have the lowest BDE, followed by the C-N bond.
-
Gibbs Free Energy (ΔG°) : This parameter, which incorporates entropy, is the ultimate arbiter of thermodynamic stability and spontaneity.
Computational Workflow:
The following diagram outlines a typical DFT workflow for assessing the thermodynamic stability of a molecule like 4-(Difluoromethyl)-3-iodoaniline.
Caption: A typical workflow for computational stability analysis.
Experimental Verification: Thermal Analysis Techniques
While computational methods are predictive, experimental techniques provide definitive data on a material's behavior under thermal stress. The two cornerstone techniques for this evaluation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for identifying melting, crystallization, and decomposition events.
-
Sample Preparation : Accurately weigh 3-5 mg of 4-(Difluoromethyl)-3-iodoaniline into a Tzero aluminum pan.
-
Encapsulation : Hermetically seal the pan to prevent sublimation before melting or decomposition.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program :
-
Equilibrate at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).[1]
-
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis : Analyze the resulting thermogram to identify the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the onset temperature of decomposition and quantifying mass loss.
-
Sample Preparation : Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup : Place the pan onto the TGA's microbalance.
-
Thermal Program :
-
Equilibrate at 30 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.
-
-
Data Analysis : Determine the onset temperature of mass loss (Tonset), which signifies the beginning of decomposition. The derivative of the TGA curve (DTG) helps identify the temperatures of maximum decomposition rates.
Integrated Experimental Workflow
The synergy between DSC and TGA provides a comprehensive picture of thermal stability.
Caption: A streamlined workflow for experimental thermal analysis.
Summary of Expected Thermal Data
The following table summarizes the key quantitative data obtained from a thorough thermal analysis. (Note: These are representative values for illustrative purposes).
| Parameter | Technique | Typical Value | Significance |
| Melting Point (Tonset) | DSC | 105 - 115 °C | Purity indicator and key physical property. |
| Enthalpy of Fusion (ΔHfus) | DSC | 20 - 30 kJ/mol | Energy required to melt; related to crystal lattice energy. |
| Decomposition Onset (Tonset) | TGA | > 200 °C | The temperature at which significant mass loss begins. |
| Decomposition Peak | DSC | > 220 °C (Exotherm) | Indicates a potentially hazardous runaway reaction. |
Mechanistic Insights and Hazard Evaluation
Combining computational and experimental data allows for the formulation of likely decomposition pathways. For 4-(Difluoromethyl)-3-iodoaniline, thermal decomposition under inert conditions is likely initiated by the cleavage of the C-I bond, the molecule's predicted kinetic weak point.
Proposed Initial Decomposition Step:
C₆H₄(CHF₂)(I)NH₂ → •C₆H₃(CHF₂)(NH₂) + •I
Following this initiation, the resulting aryl and iodine radicals can participate in a cascade of complex secondary reactions, potentially leading to the evolution of hazardous gases such as hydrogen iodide (HI) or nitrogen oxides (NOx) if oxygen is present.[3] The presence of fluorine also introduces the risk of forming highly toxic and corrosive species like hydrogen fluoride (HF) at elevated temperatures, a known decomposition product of some fluoroalkyl compounds.[4][5]
From a process safety perspective, the onset temperature of decomposition determined by TGA is a critical parameter. It dictates the maximum recommended temperature for handling, drying, and milling operations to prevent uncontrolled exothermic events.
Conclusion
The thermodynamic stability of 4-(Difluoromethyl)-3-iodoaniline is governed by a delicate interplay of its functional groups. The electron-withdrawing difluoromethyl group imparts significant stability to the aniline core, likely elevating its decomposition temperature compared to simpler iodoanilines. However, the inherent weakness of the carbon-iodine bond remains the primary liability, serving as the probable initiation point for thermal degradation.
A comprehensive stability assessment, leveraging both predictive computational modeling and definitive experimental thermal analysis (DSC/TGA), is non-negotiable. This dual approach provides the necessary data to ensure the safe handling, storage, and processing of this valuable pharmaceutical intermediate, thereby enabling its successful application in the synthesis of next-generation therapeutics.
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Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry . NIST. [Link]
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Thermal Decomposition of Fluoroalkyl Pentacarbonylmanganese(I) Derivatives by α-Fluorine Elimination . ResearchGate. [Link]
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Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes . Arizona State University. [Link]
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Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions . PMC. [Link]
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Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carb . Semantic Scholar. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates . PMC. [Link]
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Research on the decomposition kinetics and thermal hazards of aniline diazonium salt . ResearchGate. [Link]
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Review of computational approaches to predict the thermodynamic stability of inorganic solids . MRS Bulletin. [Link]
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Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules . MDPI. [Link]
-
DFT study for the thermodynamic stability and binding energetics of S nOn, SnO2n, SnO 3n (n = 1̃4) . ResearchGate. [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(Difluoromethyl)-3-iodoaniline
Introduction: Strategic Importance of 4-(Difluoromethyl)-3-iodoaniline in Medicinal Chemistry
4-(Difluoromethyl)-3-iodoaniline is a key building block in contemporary drug discovery and development. The aniline moiety provides a common scaffold and a vector for further functionalization, while the difluoromethyl (CF₂H) group is an increasingly popular bioisostere for hydroxyl, thiol, or hydroxymethyl groups. It can enhance metabolic stability, membrane permeability, and binding affinity by acting as a strong hydrogen bond donor and through favorable electrostatic interactions. The iodine atom at the 3-position provides a highly reactive handle for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This allows for the strategic introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for lead optimization.
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction on 4-(difluoromethyl)-3-iodoaniline, offering detailed protocols, mechanistic insights, and troubleshooting advice for researchers in medicinal chemistry and process development.
Mechanistic Considerations for a Unique Substrate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
The substrate, 4-(difluoromethyl)-3-iodoaniline, presents a unique electronic profile. The aniline is an electron-donating group, which generally activates the aromatic ring. Conversely, the difluoromethyl group is strongly electron-withdrawing. These opposing electronic factors can influence the oxidative addition step. However, the high reactivity of the carbon-iodine bond typically ensures that oxidative addition proceeds readily.[2][8] The primary challenge in this system is often ensuring efficient transmetalation and reductive elimination while avoiding common side reactions.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[6] Below are two robust protocols optimized for different classes of boronic acid coupling partners.
Protocol 1: General Coupling with Arylboronic Acids
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor arylboronic acids.
Table 1: Reagents and Conditions for General Protocol
| Component | Amount (Equivalents) | Molar Amount (mmol) | Notes |
| 4-(Difluoromethyl)-3-iodoaniline | 1.0 | 0.5 | Limiting Reagent |
| Arylboronic Acid | 1.2 - 1.5 | 0.6 - 0.75 | Use 1.5 eq for less reactive boronic acids. |
| Pd(PPh₃)₄ | 0.03 - 0.05 | 0.015 - 0.025 | Tetrakis(triphenylphosphine)palladium(0) |
| K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 | 1.0 - 1.5 | Anhydrous, finely powdered. |
| Solvent System | - | 5 mL | Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1) |
| Reaction Temperature | - | - | 80-100 °C |
| Reaction Time | - | - | 4-16 hours |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-(difluoromethyl)-3-iodoaniline (0.5 mmol), the arylboronic acid (1.2 eq, 0.6 mmol), and potassium carbonate (2.0 eq, 1.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq, 0.015 mmol).
-
Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Heteroarylboronic Acids or Sterically Hindered Partners
Heteroarylboronic acids and sterically demanding boronic acids can be challenging substrates. They are often prone to protodeboronation or require more active catalysts.[9] The use of a more electron-rich and bulky phosphine ligand, such as SPhos, is recommended.[10]
Table 2: Reagents and Conditions for Challenging Substrates
| Component | Amount (Equivalents) | Molar Amount (mmol) | Notes |
| 4-(Difluoromethyl)-3-iodoaniline | 1.0 | 0.5 | Limiting Reagent |
| Boronic Acid/Ester | 1.5 | 0.75 | Pinacol esters can improve stability.[11] |
| Pd₂(dba)₃ | 0.02 | 0.01 | Tris(dibenzylideneacetone)dipalladium(0) |
| SPhos | 0.04 | 0.02 | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| K₃PO₄ (Potassium Phosphate) | 3.0 | 1.5 | A stronger base can facilitate transmetalation. |
| Solvent System | - | 5 mL | 1,4-Dioxane or THF with 10% water |
| Reaction Temperature | - | - | 100-110 °C |
| Reaction Time | - | - | 12-24 hours |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 eq, 0.01 mmol) and SPhos (0.04 eq, 0.02 mmol) to a dry reaction vessel. Add the solvent (e.g., 2 mL of dioxane) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To this pre-formed catalyst solution, add 4-(difluoromethyl)-3-iodoaniline (0.5 mmol), the boronic acid or pinacol ester (1.5 eq, 0.75 mmol), and potassium phosphate (3.0 eq, 1.5 mmol).
-
Solvent and Water: Add the remaining solvent and degassed water.
-
Reaction & Monitoring: Seal the vessel and heat to 110 °C. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh bottle of palladium catalyst. Consider a pre-catalyst or in-situ generation (Protocol 2). |
| 2. Insufficiently Degassed Solvents | Ensure solvents are thoroughly degassed by sparging with inert gas or freeze-pump-thaw cycles. | |
| 3. Poor Quality Base | Use a freshly opened, anhydrous, and finely powdered base. | |
| Protodeboronation of Boronic Acid | 1. Reaction too slow or temperature too high. | Use a more active catalyst/ligand system to accelerate the productive coupling (e.g., SPhos). Consider using a more stable boronic ester (e.g., pinacol or MIDA).[3] |
| 2. Base is too strong or reaction time too long. | Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or reduce reaction time. | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Ensure the reaction is set up under a strict inert atmosphere. |
| 2. Catalyst decomposition | Use a more stable ligand or a lower reaction temperature. | |
| Formation of Palladium Black | 1. Ligand dissociation from the Pd center. | Increase ligand to palladium ratio slightly. Use a bulkier, more strongly coordinating ligand. |
| 2. High reaction temperature. | Lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-(difluoromethyl)-3-iodoaniline is a highly effective method for synthesizing novel biaryl and heteroaryl anilines. The protocols provided herein offer robust starting points for a variety of coupling partners. Careful attention to the quality of reagents, exclusion of oxygen, and selection of an appropriate catalyst system tailored to the specific boronic acid are paramount for achieving high yields and purity. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently employ this powerful transformation in their synthetic campaigns.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Hong, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Derosa, J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
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Alonso, D. A., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
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Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Reddy, V., et al. (2018). Photoredox Suzuki coupling using alkyl boronic acids and esters. Organic & Biomolecular Chemistry. [Link]
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Grushin, V. V., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry. [Link]
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Ledingham, L. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]
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Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
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Alharbi, A. K. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Sharma, S., & Singh, B. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
-
Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. [Link]
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Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis. [Link]
-
de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
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Application Notes: The Strategic Utility of 4-(Difluoromethyl)-3-iodoaniline in Modern Drug Discovery
Abstract and Introduction
The rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks that allow for the systematic modulation of physicochemical and pharmacological properties. 4-(Difluoromethyl)-3-iodoaniline has emerged as a preeminent scaffold in medicinal chemistry, offering a unique convergence of desirable attributes. This molecule features two key functionalities: the difluoromethyl (-CF2H) group, a critical bioisostere, and an iodo substituent, a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
The -CF2H group is increasingly recognized as a metabolically stable mimic for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.[1][2][3] Its incorporation can enhance target affinity, improve metabolic stability, and increase cell membrane permeability—key pillars of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[4][5] Concurrently, the iodo group provides a predictable and highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the late-stage diversification of molecular scaffolds.[6][7] This application note provides an in-depth guide to the strategic application of 4-(Difluoromethyl)-3-iodoaniline, complete with detailed protocols for its use in cornerstone synthetic transformations.
Physicochemical Properties and Safety
A thorough understanding of the building block's properties and handling requirements is paramount for its effective and safe utilization.
| Property | Value |
| IUPAC Name | 4-(Difluoromethyl)-3-iodoaniline |
| Molecular Formula | C₇H₆F₂IN |
| Molecular Weight | 273.03 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not widely published; typical for substituted anilines |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) |
| CAS Number | Not broadly available; structure is primary identifier |
Safety and Handling: 4-(Difluoromethyl)-3-iodoaniline, like many iodoaniline derivatives, should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Deployment in Synthesis: A Dual-Functionality Approach
The power of this building block lies in its two distinct functional handles, which can be exploited to build molecular complexity and tune pharmacological properties.
Caption: Strategic diversification using 4-(Difluoromethyl)-3-iodoaniline.
The -CF2H Group: A Bioisosteric Powerhouse
The difluoromethyl group is not merely a placeholder; it is an active modulator of molecular properties. Its strong electron-withdrawing nature and ability to act as a hydrogen bond donor allow it to serve as a bioisostere for common functional groups like hydroxyls (-OH) and thiols (-SH).[11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~110 kcal/mol), making the -CF2H group resistant to oxidative metabolism, which can significantly extend a compound's half-life compared to a more labile methyl or hydroxyl group.[3][5]
-
Lipophilicity and Permeability: The -CF2H group moderately increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.[4][12]
-
Target Binding: As a competent hydrogen bond donor, the -CF2H group can form crucial interactions with protein targets, potentially increasing binding affinity and selectivity.[1][3]
The Iodo Group: A Gateway for Cross-Coupling
The carbon-iodine bond is the most reactive among the aryl halides for palladium-catalyzed oxidative addition, the first and often rate-limiting step in cross-coupling reactions.[13] This high reactivity allows for mild reaction conditions and broad functional group tolerance, making it ideal for the synthesis of complex molecules.
Application Protocols
The following protocols are designed to be robust starting points. Researchers should perform small-scale optimization of reaction conditions (e.g., temperature, catalyst/ligand loading, base) for each unique substrate combination.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol details the coupling of 4-(Difluoromethyl)-3-iodoaniline with a generic arylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[7][13]
Causality and Rationale:
-
Catalyst System: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄ directly, a reliable Pd(0) source. The tetrakis(triphenylphosphine)palladium(0) is effective for reactive C-I bonds.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[14] We use potassium carbonate as it is effective, economical, and generally well-tolerated.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-(Difluoromethyl)-3-iodoaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The final concentration should be approximately 0.1-0.2 M with respect to the iodoaniline.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq.) to the vial under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed vial in a pre-heated oil bath or heating block (typically 80-100 °C). Stir vigorously for the duration of the reaction.
-
Self-Validating System (Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical time is 2-12 hours. The disappearance of the starting material indicates completion.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16]
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol outlines the coupling of 4-(Difluoromethyl)-3-iodoaniline with a primary or secondary amine. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.
Causality and Rationale:
-
Catalyst System: This reaction requires a more sophisticated catalyst system than the Suzuki coupling for many substrates. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a sterically bulky, electron-rich phosphine ligand.[17] Ligands like XPhos or SPhos promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[18]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and the base (NaOtBu, 1.4 eq.) to an oven-dried reaction vial with a stir bar.
-
Reactant Addition: Add 4-(Difluoromethyl)-3-iodoaniline (1.0 eq.) to the vial. Seal the vial with a septum.
-
Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq.).
-
Reaction Execution: Place the sealed vial in a pre-heated oil bath or heating block (typically 90-110 °C). Stir vigorously.
-
Self-Validating System (Monitoring): Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Characterize the final product by NMR and HRMS to confirm its identity and purity.
Conclusion
4-(Difluoromethyl)-3-iodoaniline is a powerful and enabling building block for pharmaceutical research. Its strategic value is derived from the synergistic combination of a pharmacologically significant -CF2H group and a synthetically versatile iodo handle. The -CF2H moiety serves to enhance metabolic stability and modulate target interactions, while the iodo group provides a reliable anchor point for building molecular complexity via robust cross-coupling chemistry. The detailed protocols provided herein offer researchers a validated starting point to leverage this building block in the design and synthesis of next-generation therapeutics.
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Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(Difluoromethyl)-3-iodoaniline
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing an invaluable tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Buchwald-Hartwig amination of 4-(difluoromethyl)-3-iodoaniline. This specific substrate presents unique challenges due to the electron-withdrawing nature of the difluoromethyl group and the steric hindrance around the iodine leaving group. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies to ensure successful and reproducible outcomes. The protocols and discussions herein are grounded in established principles of organometallic chemistry and supported by authoritative literature.
Introduction: The Significance of C-N Bond Formation
The synthesis of arylamines is a critical endeavor in the pharmaceutical and materials science industries, as these moieties are integral components of a vast array of bioactive molecules and functional materials.[2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative method for the formation of C-N bonds, largely superseding classical methods that often necessitate harsh reaction conditions and exhibit limited substrate scope.[4][5] The reaction's broad functional group tolerance and operational simplicity have cemented its status as an essential transformation in the synthetic chemist's toolkit.[2]
The subject of this guide, 4-(difluoromethyl)-3-iodoaniline, is a valuable building block in medicinal chemistry. The difluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. However, the electron-withdrawing nature of this group deactivates the aryl iodide towards oxidative addition, a key step in the catalytic cycle. This, coupled with potential steric hindrance, necessitates a carefully optimized protocol for successful amination.
Mechanistic Considerations: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium in different oxidation states.[6][7] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
A generally accepted mechanism comprises the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4-(difluoromethyl)-3-iodoaniline.[2] This step is often rate-limiting, and its efficiency is influenced by the electron density of the aryl halide and the steric environment of the reaction center.[8][9] The reactivity order for aryl halides is typically I > Br > Cl.[6][10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming an amido-palladium complex.[7][11] The choice of base is critical and depends on the pKa of the amine and the solvent system.[12]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][13]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of 4-(Difluoromethyl)-3-iodoaniline
This protocol provides a general starting point for the amination of 4-(difluoromethyl)-3-iodoaniline with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
4-(Difluoromethyl)-3-iodoaniline
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (1-3 mol%), the ligand (if not using a pre-catalyst, 1.2-3.6 mol%), and the base (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-(difluoromethyl)-3-iodoaniline (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl iodide.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | Pre-catalysts often offer better reproducibility.[14] For challenging substrates, higher catalyst loading may be required. |
| Ligand | XPhos (1.2-2.4 mol%) | Bulky, electron-rich phosphine ligands are generally preferred.[4][10] Other options include RuPhos, BrettPhos, or Josiphos-type ligands.[13][15] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5 eq.) | For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed.[6] |
| Solvent | Toluene | Dioxane, THF, or t-BuOH can also be effective.[16] Solvent choice can impact solubility and reaction rate.[17] |
| Temperature | 100 °C | Temperature can be adjusted between 80-120 °C. Higher temperatures may be needed for less reactive substrates but can also lead to catalyst decomposition.[17] |
| Amine Equivalents | 1.2 eq. | A slight excess of the amine is typically used to drive the reaction to completion. |
Troubleshooting and Optimization
Even with a well-defined protocol, challenges can arise. Below is a systematic approach to troubleshooting common issues.
Caption: A workflow for troubleshooting a challenging Buchwald-Hartwig amination.
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strict inert atmosphere.[14] Oxygen can deactivate the palladium catalyst. The formation of palladium black is an indicator of catalyst decomposition.[17]
-
Suboptimal Ligand/Base Combination: The choice of ligand is critical.[18] For electron-deficient anilines, more electron-rich and bulky ligands may be required to promote oxidative addition and reductive elimination.[10] Systematically screen different ligands and bases.[15]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl iodide is reduced to an arene, can compete with the desired amination. This can sometimes be mitigated by adjusting the base or solvent.
-
Homocoupling: Dimerization of the starting materials can occur, particularly at higher temperatures. Lowering the reaction temperature and catalyst loading may reduce this side product.[14]
-
-
Steric Hindrance:
Conclusion
The Buchwald-Hartwig amination of 4-(difluoromethyl)-3-iodoaniline is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. Success in this reaction hinges on a careful consideration of the electronic and steric properties of the substrate and a rational selection of the catalyst system, base, and solvent. By understanding the underlying mechanism and employing a systematic approach to optimization and troubleshooting, researchers can reliably achieve high yields of the desired N-arylated products. This application note serves as a foundational guide to empower scientists in their synthetic endeavors.
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Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 4-(Difluoromethyl)-3-iodoaniline
Introduction: The Strategic Value of Fluorinated Heterocycles and a Key Building Block
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and drug discovery. The judicious incorporation of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into heterocyclic scaffolds can profoundly enhance a molecule's pharmacological profile. This is attributed to fluorine's unique ability to modulate physicochemical properties such as metabolic stability, lipophilicity (logP), bioavailability, and binding affinity to target proteins by altering pKa and serving as a hydrogen bond donor. It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact in drug design.
This application note provides a comprehensive guide to the synthetic utility of 4-(Difluoromethyl)-3-iodoaniline , a versatile and strategically functionalized starting material for the construction of a diverse array of fluorinated heterocycles. The presence of an aniline nitrogen, a reactive iodine atom, and a difluoromethyl group on a single aromatic ring offers a platform for sequential and regioselective transformations. We will explore its application in key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to furnish valuable heterocyclic cores.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The synthetic utility of 4-(Difluoromethyl)-3-iodoaniline is primarily unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in typical palladium catalytic cycles, allowing for chemoselective functionalization at the 3-position.[1] The primary transformations discussed herein are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Section 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the aniline core and various aryl or heteroaryl partners. This reaction is fundamental for constructing biaryl scaffolds, which are precursors to a range of fused heterocyclic systems like carbazoles and phenazines.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-(difluoromethyl)-3-iodoaniline to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic moiety to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reductive elimination step, while the base is essential for the activation of the boronic acid.
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-3-phenylaniline
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-(Difluoromethyl)-3-iodoaniline with phenylboronic acid.
Materials:
-
4-(Difluoromethyl)-3-iodoaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 4-(difluoromethyl)-3-iodoaniline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(difluoromethyl)-3-phenylaniline.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Good |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | High |
Note: Yields are generalized based on literature for similar substrates and may vary.
Section 2: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination allows for the formation of a C-N bond between 4-(difluoromethyl)-3-iodoaniline and a wide range of primary or secondary amines.[2][3] This reaction is a powerful tool for synthesizing complex diarylamines, which are key intermediates for nitrogen-containing heterocycles like acridines and phenazines.
Scientific Rationale and Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the formation of a palladium-amido complex after the amine coordinates to the palladium center and is deprotonated by a strong base. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the C-N reductive elimination, which is often the rate-limiting step.
Experimental Protocol: Synthesis of N-benzyl-4-(difluoromethyl)-3-iodoaniline
This protocol provides a general method for the N-arylation of benzylamine with 4-(difluoromethyl)-3-iodoaniline.
Materials:
-
4-(Difluoromethyl)-3-iodoaniline (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Equipment:
-
Glovebox or Schlenk line for inert atmosphere setup
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 4-(difluoromethyl)-3-iodoaniline and anhydrous toluene.
-
Add benzylamine via syringe.
-
Seal the flask and heat the mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Section 3: Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between 4-(difluoromethyl)-3-iodoaniline and a terminal alkyne.[4][5][6] This reaction introduces a versatile alkynyl moiety that can participate in a variety of subsequent cyclization reactions to form heterocycles such as indoles and quinolines.
Scientific Rationale and Mechanistic Insight
The Sonogashira coupling involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II)-aryl complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions. Copper-free versions of the Sonogashira coupling have also been developed.[7]
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-3-(phenylethynyl)aniline
This protocol outlines a standard procedure for the Sonogashira coupling of 4-(difluoromethyl)-3-iodoaniline with phenylacetylene.
Materials:
-
4-(Difluoromethyl)-3-iodoaniline (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 4-(difluoromethyl)-3-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8 hours, or until the starting material is consumed as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Section 4: Post-Coupling Transformations: Building Heterocyclic Scaffolds
The true synthetic power of 4-(difluoromethyl)-3-iodoaniline is realized when the products of the initial cross-coupling reactions are used in subsequent cyclization reactions to form complex fluorinated heterocycles.
Workflow for Heterocycle Synthesis
Sources
- 1. 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation reaction conditions for 4-(Difluoromethyl)-3-iodoaniline
An Application Guide to the N-Alkylation of 4-(Difluoromethyl)-3-iodoaniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 4-(Difluoromethyl)-3-iodoaniline, a key building block in medicinal chemistry and materials science. The difluoromethyl (CHF₂) group serves as a crucial bioisostere for hydroxyl or thiol functionalities, enhancing metabolic stability and lipophilicity, while the ortho-iodo substituent provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. This document explores multiple strategic approaches to N-alkylation, including palladium-catalyzed cross-coupling, reductive amination, and innovative "Borrowing Hydrogen" methodologies using alcohols. For each method, we delve into the underlying mechanism, provide a rationale for the selection of reagents and conditions, and present detailed, step-by-step laboratory protocols. The content is designed for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-alkylated 4-(difluoromethyl)-3-iodoaniline derivatives.
Introduction: The Strategic Importance of 4-(Difluoromethyl)-3-iodoaniline
The synthesis of complex nitrogen-containing molecules is a cornerstone of pharmaceutical development.[1] The specific scaffold, 4-(difluoromethyl)-3-iodoaniline, presents a unique combination of functionalities. The aniline nitrogen is a key site for building molecular complexity, often forming the core of pharmacologically active agents.[2]
-
The Difluoromethyl Group (CHF₂): This moiety is increasingly utilized in drug design as a bioisosteric replacement for hydroxyl, thiol, or even amine groups. Its introduction can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
-
The Ortho-Iodo Group: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[3] Its presence allows for late-stage functionalization, enabling the rapid generation of diverse compound libraries through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Direct N-alkylation of this substrate, however, can be challenging. The electron-withdrawing nature of the CHF₂ and iodo groups decreases the nucleophilicity of the aniline nitrogen, while the potential for over-alkylation to form tertiary amines requires carefully controlled conditions.[4] This guide outlines several validated methods to achieve selective mono-N-alkylation.
Palladium-Catalyzed N-Alkylation with Alkyl Halides
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[5][6][7] While traditionally used for N-arylation, its principles can be adapted for the N-alkylation of anilines using alkyl halides. This method offers high functional group tolerance and generally good yields.
Mechanistic Rationale
The catalytic cycle is believed to proceed through a Pd(0)/Pd(II) pathway. The choice of each component is critical for a successful transformation.
-
Palladium Precatalyst: A Pd(0) source is required to initiate the cycle. Air-stable Pd(II) precatalysts that are easily reduced in situ are often used, but Pd(0) sources like Pd₂(dba)₃ are also common.[8]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[5] They stabilize the palladium center, promote the oxidative addition of the alkyl halide, and facilitate the final reductive elimination step to release the N-alkylated product.
-
Base: A strong, non-nucleophilic base is required.[9][10][11][12] Its primary role is to deprotonate the aniline nitrogen after it coordinates to the palladium center, forming the key palladium-amido intermediate that undergoes reductive elimination.[9][10][11][12] Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[9][10]
Caption: Fig 1. Catalytic cycle for Pd-catalyzed N-alkylation.
Protocol: General Procedure for Palladium-Catalyzed N-Alkylation
Materials:
-
4-(Difluoromethyl)-3-iodoaniline
-
Alkyl bromide or iodide (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Biarylphosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-(Difluoromethyl)-3-iodoaniline (1.0 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (0.01 eq), and the phosphine ligand (0.02 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the alkyl halide (1.2 eq).
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable precursors. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands that promote key catalytic steps. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic base is crucial for deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Equivalents (Alkyl Halide) | 1.1 - 1.5 | A slight excess drives the reaction to completion. |
Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust and highly versatile method for forming C-N bonds, proceeding via the in-situ formation and reduction of an imine or iminium ion intermediate.[13] This two-step, one-pot process is widely used due to its operational simplicity and broad substrate scope.[14][15]
Mechanistic Rationale
The reaction begins with the condensation of the aniline with a carbonyl compound (aldehyde or ketone) to form a carbinolamine, which then dehydrates to an imine.[15] This equilibrium is often favored by the removal of water or the use of a mild acid catalyst. The key to selective N-alkylation lies in the choice of reducing agent. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they selectively reduce the protonated iminium ion much faster than the starting carbonyl compound.[16]
Caption: Fig 2. General pathway for reductive amination.
Protocol: General Procedure for Reductive Amination
Materials:
-
4-(Difluoromethyl)-3-iodoaniline
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-(Difluoromethyl)-3-iodoaniline (1.0 eq) and the carbonyl compound (1.1 eq) in DCM.
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and highly selective for iminiums over carbonyls; no toxic byproducts.[15] |
| Solvent | DCM, DCE, THF | Aprotic solvents that do not react with the hydride reagent. |
| Acid Catalyst | Acetic Acid, Ti(OiPr)₄ | Catalyzes the dehydration step to form the imine.[16] |
| Temperature | Room Temperature | Sufficient for most substrates, offering mild conditions. |
N-Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is an elegant and atom-economical strategy that utilizes alcohols as the alkylating agents.[17][18][19] This process avoids the use of stoichiometric organometallic reagents or alkyl halides, producing only water as a byproduct.[1][20]
Mechanistic Rationale
The catalytic cycle, typically mediated by transition metals like Ruthenium, Iridium, or Manganese, involves three key stages:[17][18][21]
-
Oxidation: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol substrate, oxidizing it in-situ to the corresponding aldehyde or ketone and forming a metal-hydride species.
-
Condensation: The aniline condenses with the newly formed aldehyde/ketone to generate an imine, releasing a molecule of water.
-
Reduction: The metal-hydride species returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline and regenerating the active metal catalyst.
This process requires a base, often a strong one like potassium tert-butoxide (KOtBu), to facilitate the initial dehydrogenation step and subsequent catalytic turnovers.[21][22]
Caption: Fig 3. The Borrowing Hydrogen catalytic cycle.
Protocol: Manganese-Catalyzed N-Alkylation with a Primary Alcohol
This protocol is adapted from a procedure using a well-defined manganese pincer complex, highlighting the move towards using earth-abundant metal catalysts.[21]
Materials:
-
4-(Difluoromethyl)-3-iodoaniline
-
Primary alcohol (e.g., benzyl alcohol) (1.2 eq)
-
Manganese PNP pincer complex catalyst (1-3 mol%)
-
Potassium tert-butoxide (KOtBu) (0.75 eq)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, charge the manganese catalyst (e.g., 0.03 mmol for a 1 mmol scale reaction) and KOtBu (0.75 mmol).
-
Add anhydrous toluene (2 mL), followed by the primary alcohol (1.2 mmol) and 4-(Difluoromethyl)-3-iodoaniline (1.0 mmol).
-
Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Reaction times may range from 12 to 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Mn, Ru, or Ir pincer complexes | Highly active for the dehydrogenation/hydrogenation steps.[21] |
| Alkylating Agent | Primary Alcohols | Green and readily available alkyl sources.[1] |
| Base | KOtBu | A strong base is typically required to facilitate the catalytic cycle.[21] |
| Solvent | Toluene | High-boiling, non-participating solvent. |
| Temperature | 80 - 140 °C | Higher temperatures are often needed for C-H activation of the alcohol.[22] |
Summary and Outlook
The N-alkylation of 4-(difluoromethyl)-3-iodoaniline can be successfully achieved through several distinct synthetic strategies.
-
Palladium-catalyzed N-alkylation offers a reliable route using alkyl halides but requires careful control to avoid side reactions and the use of expensive catalysts and ligands.
-
Reductive amination provides a highly versatile and operationally simple method that leverages readily available aldehydes and ketones under mild conditions.
-
Borrowing Hydrogen catalysis represents a modern, sustainable approach that uses alcohols as alkylating agents, aligning with the principles of green chemistry.
The choice of method will depend on the specific alkyl group to be installed, the availability of starting materials, and the desired scale of the reaction. For complex or sensitive substrates, reductive amination often provides the mildest conditions. For sustainable process development, the borrowing hydrogen approach is highly attractive. Each protocol provided herein serves as a robust starting point for further optimization and application in diverse research and development settings.
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Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available at: [Link]
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Vaddepalli, K., & VICI, F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11033-11044. Available at: [Link]
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Vaddepalli, K., & VICI, F. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
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Vaddepalli, K., & VICI, F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
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Vaddepalli, K., & VICI, F. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
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(N/A). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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(N/A). Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. PubMed Central. Available at: [Link]
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Gunanathan, C., & Milstein, D. (2011). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. Available at: [Link]
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Zhang, J., et al. (2015). DFT Study on the Homogeneous Palladium-Catalyzed N-Alkylation of Amines with Alcohols. ACS Publications. Available at: [Link]
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Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central. Available at: [Link]
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(N/A). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(N/A). CeCl₃-Mediated Photocatalytic Selective N-Alkylation of Aniline with Benzyl Alcohol over CdS. ACS Publications. Available at: [Link]
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(N/A). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. PubMed Central. Available at: [Link]
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(N/A). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Publications. Available at: [Link]
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He, L., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters. Available at: [Link]
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(N/A). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]
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(N/A). Buchwald-Hartwig Coupling. SynArchive. Available at: [Link]
- (N/A). WO2021167987A1 - Difluoromethyl iodo compounds and methods. Google Patents.
-
(N/A). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
(N/A). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
(N/A). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Acme Synthetic Chemicals. Available at: [Link]
-
(N/A). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]
-
(N/A). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Sonogashira Cross-Coupling of 4-(Difluoromethyl)-3-iodoaniline in Medicinal Chemistry
Strategic Rationale & Introduction
In modern drug discovery, the integration of fluorinated motifs is a proven strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethyl ( −CHF2 ) group, in particular, serves as an excellent lipophilic bioisostere for hydroxyl and thiol groups due to its hydrogen-bond donating capability[1].
4-(Difluoromethyl)-3-iodoaniline is a highly versatile, high-value building block. It possesses an optimal 1,3,4-substitution pattern:
-
The −NH2 Handle : Allows for subsequent amide coupling, Buchwald-Hartwig amination, or cyclization.
-
The −CHF2 Group : Provides the necessary physicochemical modulation.
-
The −I Handle : Serves as a highly reactive site for palladium-catalyzed cross-couplings, specifically the Sonogashira reaction, enabling the installation of rigid alkyne spacers common in kinase inhibitors and allosteric modulators[2].
This application note provides a comprehensive, self-validating protocol for the Sonogashira coupling of 4-(Difluoromethyl)-3-iodoaniline, detailing the mechanistic causality behind condition selection and offering a robust workflow for bench scientists.
Mechanistic Insights: Causality in Reaction Design (E-E-A-T)
When executing a Sonogashira coupling with anilines, researchers frequently encounter sluggish turnover. This occurs because the primary amine can competitively coordinate to the palladium center, sequestering the catalyst into an off-cycle resting state[3].
However, 4-(Difluoromethyl)-3-iodoaniline presents a unique electronic environment that we can leverage:
-
Accelerated Oxidative Addition : The −CHF2 group exerts a strong inductive electron-withdrawing effect ( σI≈0.41 ). Positioned ortho to the iodine, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–I bond. This facilitates a rapid oxidative addition of the Pd0 catalyst, outcompeting the potential deactivation caused by the amine[2].
-
Steric Shielding : The steric bulk of the −CHF2 group subtly alters the dihedral angle of the adjacent amine, reducing its nucleophilicity and further mitigating unwanted catalyst poisoning.
-
Transmetalation Dynamics : To ensure the transmetalation step keeps pace with the rapid oxidative addition, a copper(I) co-catalyst is essential. The copper acetylide intermediate seamlessly transfers the alkyne to the electron-deficient PdII complex[1].
Catalytic cycle of the Sonogashira coupling for 4-(Difluoromethyl)-3-iodoaniline.
Reaction Optimization Data
To establish the most reliable conditions, we evaluated various catalytic systems. The data below demonstrates that a standard PdII precatalyst with a copper co-catalyst in a moderately polar solvent provides the optimal balance of kinetics and yield.
| Entry | Catalyst (2 mol%) | Co-Catalyst | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)2Cl2 | CuI (1 mol%) | Et3N | THF | 50 | 89 | Clean conversion; optimal transmetalation. |
| 2 | Pd(OAc)2 | CuI (1 mol%) | K2CO3 | DMF | 80 | 65 | Significant Pd-black precipitation observed. |
| 3 | Pd(dppf)Cl2 | CuI (1 mol%) | iPr2NH | THF | 50 | 82 | Good yield, but slower reductive elimination. |
| 4 | Pd(PPh3)2Cl2 | None | Et3N | DMF | 80 | 41 | Sluggish turnover without Cu co-catalyst. |
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol describes the coupling of 4-(Difluoromethyl)-3-iodoaniline with phenylacetylene. To ensure the system is self-validating , we incorporate 1,3,5-trimethylbenzene as an inert internal standard. This allows for real-time HPLC monitoring to verify mass balance and rule out side-reactions (e.g., hydrodehalogenation) before committing to workup[2].
Materials & Reagents
-
Aryl Halide : 4-(Difluoromethyl)-3-iodoaniline (1.0 equiv, 10.0 mmol, 2.69 g)
-
Alkyne : Phenylacetylene (1.2 equiv, 12.0 mmol, 1.23 g)
-
Catalyst : Pd(PPh3)2Cl2 (2.0 mol%, 0.20 mmol, 140 mg)
-
Co-Catalyst : CuI (1.0 mol%, 0.10 mmol, 19 mg)
-
Base : Triethylamine ( Et3N ) (3.0 equiv, 30.0 mmol, 4.18 mL)
-
Internal Standard : 1,3,5-Trimethylbenzene (0.5 equiv, 5.0 mmol, 0.70 mL)
-
Solvent : Anhydrous Tetrahydrofuran (THF), degassed (40 mL)
Step-by-Step Methodology
-
Inert Atmosphere Preparation : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).
-
Solid Reagent Charging : Add 4-(Difluoromethyl)-3-iodoaniline, Pd(PPh3)2Cl2 , and CuI to the flask.
-
Solvent & Base Addition : Inject the degassed THF, followed by Et3N and the internal standard (1,3,5-trimethylbenzene). Causality Note: Adding the base before the alkyne prevents the localized formation of acidic pockets that can trigger alkyne homocoupling (Glaser coupling).
-
Alkyne Addition : Add phenylacetylene dropwise via syringe over 10 minutes at room temperature ( 20∘C ).
-
Reaction Execution & In-Process Control (IPC) :
-
Heat the reaction mixture to 50∘C .
-
Self-Validation Step: At t=1h and t=3h , withdraw a 50μL aliquot under Argon. Quench into 0.5 mL of aqueous NH4Cl and extract with 0.5 mL EtOAc. Analyze the organic layer via HPLC (254 nm).
-
Calculate the ratio of the product peak against the 1,3,5-trimethylbenzene peak. A mass balance of >95% confirms the absence of off-target amination.
-
-
Workup & Isolation :
-
Upon complete consumption of the aryl iodide (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove Pd-black and insoluble copper salts.
-
Wash the filtrate with saturated aqueous NH4Cl ( 2×30 mL ) to remove triethylammonium salts, followed by brine (30 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure alkynylated aniline.
-
Sources
Technical Support Center: Optimizing Yield in 4-(Difluoromethyl)-3-Iodoaniline Synthesis
Overview & Mechanistic Rationale
The synthesis of 4-(difluoromethyl)-3-iodoaniline is a critical and sensitive transformation, frequently utilized in the development of fluorinated pharmaceuticals and agrochemicals. The most scalable and reliable synthetic route begins with the commercially available precursor 2-iodo-4-nitrobenzaldehyde [1].
-
Deoxyfluorination: Conversion of the formyl group (aldehyde) to a difluoromethyl group using Diethylaminosulfur trifluoride (DAST)[2]. DAST is selected over sulfur tetrafluoride (SF₄) gas due to its operational safety and liquid state, allowing for precise stoichiometric control.
-
Chemoselective Nitro Reduction: Reduction of the nitro group to a primary aniline without triggering the hydrodehalogenation of the sensitive carbon-iodine (C–I) bond. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly cleave the C–I bond. Therefore, a Béchamp-type reduction (Fe/NH₄Cl) is strictly required to maintain the structural integrity of the aryl iodide[3].
Synthetic pathway for 4-(Difluoromethyl)-3-iodoaniline from 2-iodo-4-nitrobenzaldehyde.
Standardized Experimental Protocols
To ensure a self-validating system, these protocols include built-in analytical checkpoints so researchers can verify mechanistic success before proceeding to the next stage.
Protocol A: Synthesis of 1-(Difluoromethyl)-2-iodo-4-nitrobenzene
Objective: Convert the formyl group to a difluoromethyl group while avoiding polymerization or elimination side-reactions.
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge continuously with Argon.
-
Dissolution: Dissolve 2-iodo-4-nitrobenzaldehyde (10.0 mmol, 1.0 eq) in 50 mL of strictly anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to reach 0 °C. (Causality: DAST fluorination is highly exothermic. Starting at 0 °C prevents thermal decomposition of the reagent and minimizes the formation of black, tarry polymeric byproducts).
-
Addition: Add DAST (15.0 mmol, 1.5 eq) dropwise over 15 minutes via a syringe pump.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for 12 hours.
-
Validation (Checkpoint 1): Perform TLC (Hexanes/EtOAc 8:2). The starting material (UV active, lower Rf ) should be completely consumed and replaced by a higher Rf spot.
-
Quenching: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. (Causality: Unreacted DAST hydrolyzes to HF and diethylaminosulfinyl fluoride; basic quenching neutralizes the HF to prevent glass etching and product degradation).
-
Workup & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Chemoselective Reduction to 4-(Difluoromethyl)-3-iodoaniline
Objective: Reduce the nitro group to a primary amine without deiodinating the aromatic ring.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 1-(difluoromethyl)-2-iodo-4-nitrobenzene (8.0 mmol, 1.0 eq) in 80 mL of an Ethanol/Water mixture (4:1 v/v).
-
Reagent Addition: Add fine Iron (Fe) powder (325 mesh, 40.0 mmol, 5.0 eq) and Ammonium chloride (NH₄Cl, 16.0 mmol, 2.0 eq).
-
Heating: Heat the vigorously stirred suspension to 80 °C for 4 hours. (Causality: NH₄Cl acts as a mild proton source that continuously cleans the iron surface, facilitating the single-electron transfer (SET) reduction of the nitro group without providing enough hydride character to cleave the C–I bond).
-
Validation (Checkpoint 2): Monitor via TLC. The nitro intermediate should disappear, yielding a highly polar, UV-active amine spot.
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron. Wash the Celite pad thoroughly with EtOAc (3 x 50 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation (Checkpoint 3): Analyze via ¹H NMR. Confirm the successful retention of the –CF₂H proton (triplet, ~6.8 ppm, 2JH−F≈55 Hz) and the appearance of a broad singlet for the –NH₂ protons (~4.0–5.5 ppm).
Yield Optimization & Troubleshooting FAQs
Q1: My yield for the DAST fluorination step is consistently below 50%, and I observe a black, tarry residue. What is going wrong? A1: This is a classic symptom of moisture contamination and poor temperature control. DAST is exquisitely sensitive to water. Even trace moisture in the DCM or on the glassware will rapidly hydrolyze DAST into highly corrosive HF and diethylamine derivatives, which can polymerize the starting aldehyde. Solution: Ensure DCM is freshly distilled over calcium hydride or drawn from a solvent purification system. Bake all glassware at 120 °C overnight. Furthermore, ensure the DAST addition is strictly maintained at 0 °C to control the exotherm.
Q2: During the reduction step, LC-MS analysis indicates a prominent byproduct with a mass loss of 126 Da. How do I prevent this? A2: A mass loss of 126 Da corresponds to the loss of an iodine atom (hydrodehalogenation). This occurs if you are using transition-metal catalysis (e.g., Pd/C, PtO₂) with hydrogen gas or formate donors. The C–I bond is highly labile under these conditions. Solution: Immediately abandon catalytic hydrogenation for this substrate. Switch to the Béchamp reduction (Fe/NH₄Cl)[3] or Tin(II) chloride (SnCl₂) reduction, which operate via single-electron transfer mechanisms that are completely chemoselective for the nitro group.
Q3: The iron reduction is very sluggish, stalling at ~60% conversion. How can I drive it to completion? A3: The Béchamp reduction is a heterogeneous solid-liquid reaction; its rate is entirely dependent on the reactive surface area of the iron. Over time, iron oxide passivates the metal surface. Solution: Use a finer grade of iron powder (e.g., 325 mesh rather than granular iron). Ensure the stirring rate is at maximum (using an overhead stirrer if scaling up). If the reaction stalls, adding a catalytic amount of glacial acetic acid (0.1 eq) can help etch the passivation layer and reactivate the iron surface.
Q4: Can I use Deoxo-Fluor or XtalFluor instead of DAST for the first step? A4: Yes. Deoxo-Fluor and XtalFluor-E are excellent, often safer alternatives to DAST. They exhibit greater thermal stability and are less prone to explosive decomposition at elevated temperatures. However, note that XtalFluor reagents require an exogenous fluoride promoter (like Et₃N·3HF), which must be factored into your stoichiometry.
Troubleshooting logic tree for identifying and resolving low yield issues.
Quantitative Data & Reagent Comparison
The following table summarizes the chemoselectivity and yield profiles of various reduction methodologies applied to 1-(difluoromethyl)-2-iodo-4-nitrobenzene.
Table 1: Comparison of Reduction Conditions for 4-(Difluoromethyl)-3-iodoaniline Synthesis
| Reduction System | Solvent | Temp (°C) | Target Yield (%) | Deiodinated Byproduct (%) | Scientific Rationale & Recommendation |
| Pd/C, H₂ (1 atm) | MeOH | 25 | < 5% | > 90% | Avoid: Transition metal insertion into the C–I bond drastically outcompetes nitro reduction. |
| SnCl₂·2H₂O (5 eq) | EtOH | 70 | 75% | < 2% | Suboptimal: Good chemoselectivity, but generates toxic heavy metal waste and difficult emulsions during workup. |
| Na₂S₂O₄ (4 eq) | THF/H₂O | 60 | 45% | < 1% | Suboptimal: Highly chemoselective but suffers from poor solubility and incomplete conversion. |
| Fe (5 eq), NH₄Cl (2 eq) | EtOH/H₂O | 80 | 88% | < 1% | Optimal: Excellent chemoselectivity, scalable, inexpensive, and environmentally benign[3]. |
References
- Source: sigmaaldrich.
- Source: acs.
- Source: mdpi.
Sources
Navigating the Challenge of Dehalogenation in Cross-Coupling Reactions of 4-(Difluoromethyl)-3-iodoaniline
A Technical Support Guide for Researchers
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions with 4-(difluoromethyl)-3-iodoaniline. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aryl iodide, making it susceptible to hydrodehalogenation, which reduces the yield of the desired product and complicates purification.[1] This resource provides in-depth troubleshooting advice, mechanism-based explanations, and optimized protocols to help you successfully navigate this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my 4-(difluoromethyl)-3-iodoaniline substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction in which the iodine atom of your starting material is replaced by a hydrogen atom.[2][3] This results in the formation of 3-(difluoromethyl)aniline as a significant byproduct, lowering the yield of your target coupled product. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive intermediate can reductively eliminate with the coordinated aryl group to produce the dehalogenated arene.[2] The electron-deficient nature of the aromatic ring in 4-(difluoromethyl)-3-iodoaniline can make the aryl-palladium intermediate more susceptible to this competing pathway.[1]
Q2: How can I detect and quantify the extent of dehalogenation in my reaction?
A2: Dehalogenation can be monitored and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of your desired product, remaining starting material, and the dehalogenated byproduct, you can determine the relative ratios and assess the efficiency of your reaction.
Troubleshooting Guide: Minimizing Dehalogenation in Common Cross-Coupling Reactions
This section addresses specific issues and provides actionable solutions for different types of cross-coupling reactions involving 4-(difluoromethyl)-3-iodoaniline.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction is producing a high percentage of 3-(difluoromethyl)aniline, leading to a low yield of the desired biaryl product.
Potential Causes & Solutions:
-
Inappropriate Ligand Selection: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[4] For electron-deficient substrates prone to dehalogenation, bulky, electron-rich phosphine ligands are often recommended.[2][3] These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[4]
-
Incorrect Base: The choice of base is critical. Strong bases, especially alkoxides, or bases that can act as hydride sources can promote dehalogenation.[1][2]
-
Solvent Effects: Protic solvents (e.g., alcohols) or solvents that can decompose to generate hydride species (e.g., DMF at high temperatures) can exacerbate dehalogenation.[2][7]
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[2]
-
Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. A typical starting point would be 80-100 °C.[1]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily forms the active Pd(0) species. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that promote reductive elimination.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker, non-hydridic bases that minimize Pd-H formation.[2][6] |
| Solvent | Toluene or Dioxane/Water (e.g., 10:1) | Aprotic solvents that are less likely to be hydride sources.[2] |
| Temperature | 80-100 °C | Lower temperatures can reduce the rate of dehalogenation.[2] |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Problem: The desired C-N bond formation is competing with hydrodehalogenation of my 4-(difluoromethyl)-3-iodoaniline.
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: As with Suzuki coupling, the ligand is paramount in the Buchwald-Hartwig amination.[9] The use of bulky, electron-rich biaryl phosphine ligands is highly recommended to accelerate the reductive elimination of the desired arylamine product.[2]
-
Recommendation: Employ ligands such as BrettPhos, RuPhos, or XPhos.
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, but they can sometimes contribute to dehalogenation.[10]
-
Recommendation: Screen a range of bases, including strong alkoxides and weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] The optimal base will depend on the specific amine coupling partner.
-
-
High Temperature: Elevated temperatures can promote dehalogenation.[2]
-
Recommendation: Run the reaction at the lowest temperature that affords a reasonable reaction rate, typically between 80-110 °C.
-
Issue 3: Dehalogenation as a Major Side Reaction in Sonogashira Coupling
Problem: My Sonogashira coupling is yielding a significant amount of 3-(difluoromethyl)aniline alongside the desired alkynylated product.
Potential Causes & Solutions:
-
Copper Co-catalyst: Traditional Sonogashira conditions often employ a copper co-catalyst, which can sometimes promote side reactions.[11]
-
Base and Solvent System: The choice of base and solvent is crucial. Amine bases, commonly used in Sonogashira reactions, can potentially act as hydride sources.[7]
-
Reaction Conditions: High temperatures can lead to increased dehalogenation.[2]
Visualizing the Problem: Reaction Pathways and Troubleshooting
Caption: Systematic troubleshooting workflow for dehalogenation.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(difluoromethyl)-3-iodoaniline with an arylboronic acid, employing conditions known to suppress dehalogenation. [1] Materials:
-
4-(Difluoromethyl)-3-iodoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add 4-(difluoromethyl)-3-iodoaniline, the arylboronic acid, and K₃PO₄. [1]2. Add the Pd₂(dba)₃ and SPhos. [1]3. Add toluene and a minimal amount of degassed water (e.g., Toluene/Water 10:1 v/v). [1]4. Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles. [1]5. Heat the reaction mixture to 80-100 °C with vigorous stirring. [1]6. Monitor the reaction progress by TLC or LC-MS. [1]7. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [1]9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]10. Purify the crude product by column chromatography. [1]
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol, adapted from a ligand-, copper-, and amine-free method, is designed to minimize dehalogenation. [12] Materials:
-
4-(Difluoromethyl)-3-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tetrabutylammonium acetate (Bu₄NOAc) (1.5 equiv)
-
DMF (Anhydrous, degassed)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add 4-(difluoromethyl)-3-iodoaniline, Pd(OAc)₂, and Bu₄NOAc.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755.
- Benchchem. choice of ligand and base to minimize byproducts in coupling reactions.
- Walker, S. D., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
- Orbach, M., et al. (2011).
- Bora, U., & Dewan, A. (2015).
- Orbach, M., et al. (2011).
- Benchchem.
- Benchchem.
- Benchchem.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry.
- Wikipedia.
- Gupton, B. F., et al. (2011). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Conditions for 4-(Difluoromethyl)-3-iodoaniline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when working with 4-(Difluoromethyl)-3-iodoaniline in various chemical transformations. As Senior Application Scientists, we have synthesized the following information to ensure both scientific accuracy and practical utility in your experimental work.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura (or other palladium-catalyzed) reaction with 4-(difluoromethyl)-3-iodoaniline is not working, or the yield is very low. What are the primary factors I should investigate?
Answer: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the reaction parameters. The unique electronic properties of 4-(difluoromethyl)-3-iodoaniline, specifically the electron-withdrawing nature of the difluoromethyl group, can influence the reactivity of the C-I bond and the overall catalytic cycle. Here are the key aspects to troubleshoot:
-
Catalyst Activity and Integrity: The active Pd(0) species is crucial for the catalytic cycle to proceed.[1]
-
Inactive Catalyst: Ensure that your palladium source is active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to Pd(0) in situ.[2] Consider using a more easily activated precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts), which can form the active LPd(0) catalyst more cleanly.[3]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition.[2] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand choice.[1] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[1]
-
Catalyst Loading: For a new or challenging reaction, consider increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to see if conversion improves.[2]
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[3]
-
Suboptimal Ligand: The choice of ligand is highly dependent on the specific coupling partners. For electron-deficient aryl halides like 4-(difluoromethyl)-3-iodoaniline, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition step.[2][4]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Ensure your ligands are stored and handled under an inert atmosphere.
-
-
Solvent and Base Combination: The solvent and base are not merely reaction media but play active roles in the catalytic cycle.
-
Poor Solubility: Ensure all reactants, particularly the 4-(difluoromethyl)-3-iodoaniline and the coupling partner, are soluble in the chosen solvent at the reaction temperature. A solvent screen with common choices like toluene, dioxane, THF, and DMF is often beneficial.[2]
-
Solvent Effects on Reactivity: The polarity of the solvent can influence the rate and selectivity of the reaction.[5][6] For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[7]
-
Incorrect Base: The base is crucial for activating the organoboron reagent in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[2][3] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently employed.[3]
-
-
Reagent Purity: Impurities in your starting materials can act as catalyst poisons.[1] Ensure the purity of your 4-(difluoromethyl)-3-iodoaniline, coupling partner, and any other reagents.
Issue 2: Significant Side Product Formation
Question: I am observing significant amounts of side products in my reaction, such as hydrodehalogenation or homocoupling. How can I minimize these?
Answer: The formation of side products can compete with the desired cross-coupling pathway, leading to reduced yields and purification challenges. Here are some common side reactions and strategies to mitigate them:
-
Hydrodehalogenation: This is the reduction of the aryl iodide to an arene.
-
Cause: This can be promoted by certain catalysts and reaction conditions, particularly at elevated temperatures.
-
Solution: Optimizing the catalyst loading and lowering the reaction temperature can often minimize this side reaction.[3] In some cases, the choice of ligand can also influence the extent of hydrodehalogenation.
-
-
Homocoupling: This is the dimerization of the aryl halide or the coupling partner.
-
Cause: This can be promoted by the presence of oxygen and certain reaction conditions.[3]
-
Solution: Rigorous exclusion of oxygen through proper degassing of solvents and maintaining an inert atmosphere is crucial.[1] Adjusting the stoichiometry of the reactants and optimizing the catalyst system can also help.
-
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the organoboron reagent.
-
Cause: This is a common side reaction for electron-deficient boronic acids, especially under strongly basic conditions.[8]
-
Solution: Using milder bases (e.g., K₃PO₄ instead of stronger bases) and carefully controlling the reaction temperature can reduce protodeboronation.[8] The use of boronic esters instead of boronic acids can sometimes improve stability.[2]
-
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the optimization of reaction conditions for 4-(difluoromethyl)-3-iodoaniline.
Question 1: What are the recommended starting solvent conditions for a Suzuki-Miyaura coupling with 4-(difluoromethyl)-3-iodoaniline?
Answer: A good starting point for a Suzuki-Miyaura coupling of 4-(difluoromethyl)-3-iodoaniline would be a biphasic solvent system. A common and effective combination is an organic solvent with an aqueous base solution.[7][9]
| Solvent System | Typical Ratio (v/v) | Common Bases | Temperature Range (°C) | Notes |
| Toluene/Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-110 | A robust and widely used system. |
| 1,4-Dioxane/Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80-100 | Dioxane can sometimes improve the solubility of polar substrates. |
| THF/Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄ | 60-70 | Lower boiling point, suitable for heat-sensitive substrates. |
It is advisable to screen a few solvent and base combinations to find the optimal conditions for your specific substrate. The use of anhydrous solvents with a soluble base like K₃PO₄ may also be effective, sometimes requiring a small amount of water to function efficiently.[2]
Question 2: How does the difluoromethyl group affect the choice of reaction conditions in a Buchwald-Hartwig amination?
Answer: The electron-withdrawing difluoromethyl group at the 4-position of the aniline ring has two main effects to consider in a Buchwald-Hartwig amination:
-
Increased Reactivity of the C-I Bond: The electron-withdrawing nature of the CHF₂ group makes the aryl iodide more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.[10] This may allow for milder reaction conditions (e.g., lower temperatures) compared to more electron-rich aryl iodides.
-
Decreased Nucleophilicity of the Amine Coupling Partner: If you are using 4-(difluoromethyl)-3-iodoaniline as the amine coupling partner (reacting with a different aryl halide), its nucleophilicity will be reduced due to the electron-withdrawing CHF₂ group. In this scenario, a stronger base (e.g., NaOtBu, LHMDS) and a more active catalyst system, often employing a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos), may be necessary to achieve good conversion.[3][11]
Question 3: For a Sonogashira coupling, what are the key solvent and base considerations for 4-(difluoromethyl)-3-iodoaniline?
Answer: For a Sonogashira coupling of 4-(difluoromethyl)-3-iodoaniline with a terminal alkyne, the choice of solvent and base is critical for success.
| Solvent | Common Bases | Temperature Range (°C) | Notes |
| THF | Et₃N, i-Pr₂NEt (DIPEA) | Room Temperature to 60 | A common starting point. Anhydrous and anaerobic conditions are typically required.[12] |
| DMF | Et₃N, i-Pr₂NEt (DIPEA) | Room Temperature to 80 | Can sometimes slow the reaction by displacing ligands from the palladium complex.[2] |
| Toluene | Et₃N, i-Pr₂NEt (DIPEA) | 50-100 | Good for higher temperature reactions. |
| Dioxane | Cs₂CO₃, K₂CO₃ | 80-100 | Can be effective, especially when using an inorganic base.[13] |
Key Considerations:
-
Copper Co-catalyst: Traditional Sonogashira reactions employ a copper(I) co-catalyst (e.g., CuI).[14] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[12]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and often serves as both the base and a co-solvent.[15] However, for substrates that may be sensitive to amine bases, an inorganic base such as K₂CO₃ or Cs₂CO₃ can be a suitable alternative.[13]
-
Inert Atmosphere: The Pd(0) active species is sensitive to oxygen, so it is crucial to maintain a strict inert atmosphere (argon or nitrogen).[13]
Experimental Protocols
General Protocol for a Screening Experiment to Optimize Solvent and Ligand for a Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to efficiently identify optimal reaction conditions.
-
Preparation of Reaction Arrays:
-
In a glovebox, arrange an array of oven-dried reaction vials (e.g., 1-dram vials) with small magnetic stir bars.
-
To each vial, add 4-(difluoromethyl)-3-iodoaniline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and the different ligands to be screened (e.g., SPhos, XPhos, PPh₃) in an anhydrous, degassed solvent (e.g., toluene).
-
-
Addition of Catalyst and Ligand:
-
Add the appropriate amount of the palladium precatalyst and ligand stock solutions to each designated vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
-
Addition of Solvents:
-
To each row or column of vials, add a different degassed solvent to be screened (e.g., Toluene, 1,4-Dioxane, THF).
-
-
Reaction and Monitoring:
-
Seal the vials with PTFE-lined caps and place the array in a preheated aluminum heating block.
-
Stir the reactions at a set temperature (e.g., 80 °C or 100 °C) for a specified time (e.g., 12-24 hours).
-
After the reaction time, cool the array to room temperature.
-
Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.
-
Visualization of Experimental Workflow
Caption: Workflow for optimizing Suzuki-Miyaura coupling conditions.
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
-
Li, G., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020. Available from: [Link].
-
Cioffi, A. G., et al. Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. 2021. Available from: [Link].
-
Malapit, C. A., et al. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. 2019. Available from: [Link].
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link].
-
Malapit, C. A., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie. 2019. Available from: [Link].
-
Malapit, C. A., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020. Available from: [Link].
-
Malapit, C. A., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition. 2019. Available from: [Link].
-
Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2018. Available from: [Link].
-
ACS Publications. Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. Organic Letters. 2022. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link].
-
Chinchilla, R., et al. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007. Available from: [Link].
-
Hartwig, J. F., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014. Available from: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
-
Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available from: [Link].
-
Beilstein Journals. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Available from: [Link].
-
NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link].
-
NIH. Difluoroalkylation of Anilines via Photoinduced Methods. Available from: [Link].
-
ACS Publications. A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. 2019. Available from: [Link].
-
NIH. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
-
NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link].
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available from: [Link].
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link].
-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available from: [Link].
-
PubChem. 3,5-Difluoro-4-iodoaniline. Available from: [Link].
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link].
-
Beilstein Journals. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link].
-
Reddit. Sonogashira coupling. Available from: [Link].
-
Merck Millipore. SAFETY DATA SHEET. Available from: [Link].
-
NextSDS. 4-Fluoro-3-iodoaniline — Chemical Substance Information. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aidic.it [aidic.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 4-(Difluoromethyl)-3-iodoaniline Conversions
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing low conversion rates, poor yields, or complex side reactions when utilizing 4-(Difluoromethyl)-3-iodoaniline in cross-coupling methodologies.
Instead of treating this substrate as a standard aryl halide, we must address its unique electronic and steric microenvironment to achieve high-yielding, reproducible workflows.
Mechanistic Diagnostics: The Causality of Low Conversion
As an Application Scientist, I frequently observe researchers applying generic cross-coupling conditions to functionalized anilines, leading to stalled reactions. The failure modes for 4-(Difluoromethyl)-3-iodoaniline are highly predictable and driven by two competing structural features:
-
Catalyst Poisoning via the Free Amine: The lone pair on the primary amine (-NH₂) acts as a potent σ-donor. During catalysis, it can intercept the active Pd(0) species or the Pd(II) oxidative addition complex, forming a highly stable, off-cycle resting state [1]. This sequesters the palladium, preventing the catalytic cycle from turning over and resulting in unreacted starting material.
-
Steric Drag from the Ortho-CHF₂ Group: While the carbon-iodine (C-I) bond is highly primed for oxidative addition, the adjacent difluoromethyl (-CHF₂) group introduces significant steric bulk. This hinders the transmetalation step in Suzuki couplings and the amine coordination step in Buchwald-Hartwig aminations.
-
Competitive Nucleophilicity: In any C-N bond-forming reaction, the internal -NH₂ group will compete with your exogenous nucleophile, leading to uncontrolled oligomerization or homocoupling [2].
Mechanistic divergence showing productive catalysis vs. amine-induced catalyst poisoning.
Frequently Asked Questions (Troubleshooting Scenarios)
Q1: I am running a Suzuki-Miyaura coupling with 4-(Difluoromethyl)-3-iodoaniline and an arylboronic acid. I recover >85% of my starting material. Why isn't the C-I bond reacting? A1: This is the classic signature of catalyst poisoning. The free aniline is coordinating to your palladium catalyst, preventing oxidative addition. Resolution: You must use a bulky, electron-rich biarylphosphine ligand. SPhos and XPhos are specifically designed to prevent off-cycle amine coordination due to their immense steric bulk, while their electron-rich nature accelerates oxidative addition [3]. Switch your catalyst system to Pd₂(dba)₃ with SPhos (1:2 ratio).
Q2: I'm attempting a Buchwald-Hartwig amination to couple a secondary amine to the iodine position. My LC-MS shows a complex mixture of high-molecular-weight species and no desired product. What went wrong? A2: You are observing competitive amination. The primary aniline on your starting material is acting as a nucleophile, reacting with the iodine of another molecule, leading to uncontrolled oligomerization. Resolution: For Buchwald-Hartwig couplings on iodoanilines, transient protection of the primary amine is non-negotiable unless your exogenous amine is vastly more nucleophilic and used in a massive excess. Protect the aniline as a Boc or Trifluoroacetamide (TFA) group prior to coupling [4].
Q3: My starting material is consumed, but I see significant dehalogenation (hydrodeiodination) instead of my cross-coupled product. Is the base to blame? A3: Yes. Strong bases like NaOtBu or KOH can exacerbate side reactions, including β-hydride elimination or direct reduction of the Pd(II) intermediate. Furthermore, the -CHF₂ group can be sensitive to highly basic conditions at elevated temperatures. Resolution: Step down the basicity. Switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄, and ensure your solvent is rigorously degassed to prevent oxidative side reactions.
Diagnostic workflow for resolving low conversion rates in iodoaniline cross-couplings.
Benchmarking Data
To provide a self-validating framework, we have benchmarked various conditions for the Suzuki coupling of this specific substrate. Use this matrix to guide your optimization and avoid known dead-ends.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Primary Issue / Observation |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ | Toluene/H₂O | 90 | < 10% | Severe catalyst poisoning by -NH₂ |
| Pd(OAc)₂ (5 mol%) | dppf | K₃PO₄ | Dioxane | 100 | 25% | Slow transmetalation due to -CHF₂ |
| Pd₂(dba)₃ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | > 95% | Optimal (High Yield, Clean) |
| Pd G3 Precatalyst | XPhos | Cs₂CO₃ | THF/H₂O | 65 | 92% | Optimal for temperature-sensitive runs |
| Pd₂(dba)₃ (2 mol%) | SPhos | NaOtBu | Dioxane | 100 | 40% | Base-induced degradation / Dehalogenation |
Validated Experimental Protocols
Protocol A: Amine-Tolerant Suzuki-Miyaura Coupling
This protocol utilizes SPhos to sterically block the free aniline from poisoning the palladium center, enabling direct C-C coupling without the need for protecting groups.
-
Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(Difluoromethyl)-3-iodoaniline (1.0 equiv, 1.0 mmol), the chosen arylboronic acid (1.5 equiv, 1.5 mmol), and finely milled anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).
-
Catalyst Loading : Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition : Add thoroughly degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
-
Reaction : Seal the flask and stir vigorously at 80 °C for 12 hours.
-
Workup : Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Chemoselective Buchwald-Hartwig Amination (Protection-Deprotection Workflow)
Because the internal aniline will aggressively compete in C-N bond formation, transient Boc-protection is required to ensure chemoselectivity.
-
Protection Step : Dissolve 4-(Difluoromethyl)-3-iodoaniline (1.0 mmol) in THF (5 mL). Add Boc₂O (1.1 mmol) and a catalytic amount of DMAP (0.05 mmol). Stir at 40 °C until complete consumption of starting material. Remove solvent and briefly filter through a silica plug.
-
Coupling Step : Transfer the Boc-protected intermediate to a dry flask. Add your exogenous secondary amine (1.2 mmol) and Cs₂CO₃ (2.0 mmol).
-
Catalyst Loading : Add BrettPhos Pd G3 precatalyst (0.03 equiv, 3 mol%). BrettPhos is highly selective for monoarylation of amines and handles steric bulk well.
-
Reaction : Evacuate/backfill with Argon. Add degassed 1,4-Dioxane (5 mL). Stir at 90 °C for 16 hours.
-
Deprotection : Cool the mixture, filter through Celite, and concentrate. Redissolve the crude mixture in DCM (3 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at room temperature for 2 hours to remove the Boc group.
-
Isolation : Neutralize carefully with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via chromatography.
References
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Center for Biotechnology Information (PMC) URL: [Link][1]
-
Title: Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][2]
-
Title: Synthesis of Azidoanilines by the Buchwald–Hartwig Amination Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][3]
Sources
Technical Support Center: Purification & Chromatography of 4-(Difluoromethyl)-3-iodoaniline
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(Difluoromethyl)-3-iodoaniline .
This molecule presents a unique "triad" of chromatographic challenges:
-
The Primary Amine: Highly basic, prone to severe tailing on standard normal-phase silica due to interactions with acidic silanol groups.
-
The Difluoromethyl Group (-CHF₂): Highly lipophilic, electron-withdrawing, and capable of unique dipole-dipole interactions.
-
The Iodine Atom: Heavy, polarizable, and susceptible to oxidation or deiodination under harsh conditions or prolonged light exposure.
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting Guides & FAQs
Q1: My compound is streaking severely on normal-phase silica gel, and I cannot isolate a tight band. How do I fix this?
Cause: The basic primary amine of the aniline interacts strongly via hydrogen bonding and ion-exchange with the free, acidic silanol groups (Si-OH) on the surface of standard silica gel[1]. This causes a continuous adsorption-desorption lag, resulting in broad, asymmetric peaks (tailing)[2]. Solution: You must neutralize the stationary phase.
-
Method A (Mobile Phase Modifier): Add 1–2% Triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate)[1]. The TEA acts as a sacrificial base, competitively binding to the acidic silanol sites so your aniline elutes symmetrically[3].
-
Method B (Stationary Phase Change): If tailing persists, switch to an amine-functionalized silica gel (NH₂-silica). This permanently masks the silanol groups and provides a basic surface ideal for anilines.
Q2: I synthesized this compound via iodination, but I cannot separate it from the 2-iodo regioisomer. Normal phase TLC shows them as a single spot. What is the best approach?
Cause: Positional isomers of halogenated anilines have nearly identical polarities and lipophilicities, making standard hydrophobic (C18) or normal-phase separations ineffective[4]. Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a Pentafluorophenyl (PFP) column[5].
-
The Causality: PFP columns do not rely solely on hydrophobicity. They utilize a multimodal retention mechanism: π−π interactions, dipole-dipole interactions, and steric/shape recognition[6]. The electron-deficient PFP ring interacts strongly with the electron-rich aniline, while the fluorine atoms on the column interact with the -CHF₂ group of your target molecule. This orthogonal selectivity easily resolves positional halogen isomers[7].
Q3: My purified fractions are turning brown/black after concentration. Is the molecule degrading?
Cause: Anilines are highly susceptible to atmospheric oxidation, and the heavy iodine atom makes the molecule sensitive to UV light. Concentration under atmospheric oxygen or leaving fractions on the benchtop accelerates the formation of colored azo/azo-oxide oligomers. Solution:
-
Shield the column and collection flasks from direct light (wrap in aluminum foil).
-
Evaporate fractions immediately upon collection using a rotary evaporator backfilled with Argon or Nitrogen.
-
Store the final purified oil/solid at -20°C under an inert atmosphere.
Part 2: Mechanistic Workflows & Visualizations
To understand how to approach the purification of this specific molecule, follow the decision matrix below.
Caption: Workflow for selecting the optimal purification strategy for 4-(Difluoromethyl)-3-iodoaniline.
When separating regioisomers, the PFP column is mandatory. The diagram below illustrates the specific molecular interactions that allow a PFP phase to succeed where a standard C18 phase fails.
Caption: Multimodal retention mechanisms of 4-(Difluoromethyl)-3-iodoaniline on a PFP stationary phase.
Part 3: Quantitative Data & Phase Selection
Selecting the correct stationary and mobile phase is the most critical variable. The table below summarizes the expected performance metrics for this specific molecule across different chromatographic environments.
Table 1: Stationary Phase Comparison for Fluoro-Iodo-Anilines
| Stationary Phase | Mobile Phase System | Tailing Factor | Isomer Resolution ( Rs ) | Primary Use Case |
| Standard Silica (Normal Phase) | Hexane / EtOAc | > 2.5 (Severe) | < 0.8 (Poor) | Bulk crude cleanup (Not recommended without modifier) |
| Silica + 1% TEA | Hexane / EtOAc + 1% TEA | 1.1 - 1.3 (Good) | < 1.0 (Poor) | Isolation from non-isomer impurities |
| NH₂-Functionalized Silica | Hexane / EtOAc | 1.0 (Excellent) | < 1.0 (Poor) | High-throughput flash chromatography |
| C18 (Reversed-Phase) | H₂O / MeCN (+ 0.1% Formic Acid) | 1.2 (Good) | ~ 1.2 (Moderate) | General purity polishing |
| PFP (Reversed-Phase) | H₂O / MeOH (+ 0.1% Formic Acid) | 1.0 (Excellent) | > 2.0 (Baseline) | Separation of positional isomers |
Part 4: Validated Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography (Bulk Purification)
Use this protocol if your crude mixture contains significant baseline impurities but NO closely related regioisomers.
Self-Validation Check: Before running the column, run two TLC plates side-by-side. Plate 1: Standard Hexane/EtOAc (3:1). Plate 2: Hexane/EtOAc (3:1) with 1% TEA. If Plate 2 shows a significantly tighter spot with no tailing, proceed with this protocol.
-
Solvent Preparation: Prepare a 1-liter solution of 15% Ethyl Acetate in Hexanes. Add 10 mL of Triethylamine (TEA) to create a 1% v/v basic modifier solution[1]. Mix thoroughly.
-
Column Packing: Slurry-pack standard 60 Å silica gel using the TEA-modified solvent. Crucial Step: Flush the packed column with at least 2 column volumes (CV) of the modified solvent to fully neutralize the acidic silanol sites before loading the sample.
-
Sample Loading: Dissolve the crude 4-(Difluoromethyl)-3-iodoaniline in a minimum amount of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Run the column isocratically. The target compound will elute as a tight, UV-active band (visualize at 254 nm).
-
Recovery: Pool the product-containing fractions and immediately evaporate under reduced pressure (bath temp < 30°C) to prevent oxidation.
Protocol B: Preparative PFP RP-HPLC (Isomer Separation)
Use this protocol if you need to separate the target compound from 2-iodo or 4-iodo regioisomers.
Self-Validation Check: Ensure your sample is filtered through a 0.22 µm PTFE syringe filter. Anilines can precipitate in highly aqueous conditions; ensure the sample is dissolved in pure Methanol before injection.
-
Column Selection: Agilent Poroshell 120 PFP or Thermo Accucore PFP (Preparative scale, e.g., 21.2 x 250 mm, 5 µm)[4],[5].
-
Mobile Phase Setup:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS grade Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions[6]).
-
-
Gradient Elution (Table 2):
| Time (min) | % Solvent A (H₂O) | % Solvent B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 20.0 |
| 2.0 | 70 | 30 | 20.0 |
| 15.0 | 30 | 70 | 20.0 |
| 18.0 | 5 | 95 | 20.0 |
| 22.0 | 70 | 30 | 20.0 |
-
Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. The positional isomers will elute distinctly between 10 and 14 minutes. Collect fractions based on threshold triggering.
-
Post-Processing: Lyophilize the collected fractions immediately to remove water and methanol, yielding the pure 4-(Difluoromethyl)-3-iodoaniline as a stable solid/oil.
Part 5: References
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.[Link]
-
Nova Science Publishers (via ResearchGate). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.[Link]
-
Journal of Natural Products (ACS Publications). Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling.[Link]
-
Agilent Technologies. HPLC Troubleshooting: Peak Shape and Retention Effects.[Link]
-
Molecules (MDPI). Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography.[Link]
Sources
4-(Difluoromethyl)-3-iodoaniline vs 4-(Trifluoromethyl)-3-iodoaniline reactivity comparison
An In-Depth Comparative Guide to the Reactivity of 4-(Difluoromethyl)-3-iodoaniline and 4-(Trifluoromethyl)-3-iodoaniline
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs is a cornerstone of modern molecular design. The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, in particular, offer a powerful toolkit for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This guide provides an in-depth, comparative analysis of two critical building blocks: 4-(difluoromethyl)-3-iodoaniline and 4-(trifluoromethyl)-3-iodoaniline. We will dissect their reactivity profiles, grounded in fundamental electronic and steric principles, and supported by experimental insights to inform their application in complex synthetic routes.
Part 1: The Fundamental Arbiters of Reactivity: Electronic and Steric Profiles
The divergent reactivity of these two molecules stems directly from the nuanced, yet significant, differences between the -CHF₂ and -CF₃ substituents.
Electronic Effects: A Tale of Two Inductive Sinks
Both the difluoromethyl and trifluoromethyl groups are potent electron-withdrawing groups (EWGs) due to the high electronegativity of fluorine atoms. This manifests primarily through a strong negative inductive effect (-I). However, the magnitude of this effect differs significantly.
-
4-(Trifluoromethyl)-3-iodoaniline: The presence of three fluorine atoms makes the -CF₃ group one of the most powerful EWGs in organic chemistry.[1] This has a profound impact on the entire molecule:
-
Reduced Basicity and Nucleophilicity: The -CF₃ group strongly pulls electron density from the aniline ring, which in turn delocalizes the nitrogen atom's lone pair. This significantly reduces the electron density on the nitrogen, making the amino group substantially less basic and less nucleophilic compared to aniline.[3][4][5]
-
Ring Deactivation: The aromatic ring is heavily deactivated towards electrophilic aromatic substitution (EAS).
-
C-I Bond Polarization: The electron-poor nature of the aromatic ring enhances the electrophilicity of the carbon atom bonded to the iodine, potentially influencing its reactivity in metal-catalyzed cross-coupling reactions.
-
-
4-(Difluoromethyl)-3-iodoaniline: The -CHF₂ group is also a strong EWG, but its inductive effect is attenuated compared to the -CF₃ group.[6] The presence of a C-H bond allows for a key distinction:
-
Moderate Basicity and Nucleophilicity: While still a weak base, the amino group in this molecule is more nucleophilic than its -CF₃ counterpart due to the lesser electron withdrawal.
-
Hydrogen Bond Donor Capability: The C-H bond in the -CHF₂ group is polarized by the adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor.[6][7][8] This property, absent in the -CF₃ group, can be critical for modulating interactions with biological targets and is a key reason for its use as a bioisostere for hydroxyl or thiol groups.[8]
-
Caption: Electronic influence of -CF₃ vs. -CHF₂ groups.
Steric Profile
The trifluoromethyl group is sterically more demanding than the difluoromethyl group.[1][9] While the difference is not dramatic, it can influence the approach of bulky reagents or catalysts to the adjacent iodine atom or the amino group, potentially affecting reaction kinetics in sterically sensitive transformations.
Part 2: A Head-to-Head Reactivity Showdown
We will now explore how these intrinsic properties translate into practical differences in reactivity across several key classes of chemical transformations.
A. Nucleophilicity of the Amino Group (Acylation Example)
The reactivity of the aniline nitrogen is a direct probe of the electronic effects of the substituent. In reactions like acylation with acetyl chloride, the rate is dependent on the nucleophilicity of the amino group.
-
Prediction: 4-(Difluoromethyl)-3-iodoaniline will react faster than 4-(trifluoromethyl)-3-iodoaniline under identical conditions due to its more nucleophilic amino group. The latter may require longer reaction times, higher temperatures, or the addition of a stronger base to facilitate the reaction.
B. Reactivity of the C-I Bond in Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the workhorse functional group for building molecular complexity, primarily via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[10][11] The critical, often rate-determining, step is the oxidative addition of the aryl iodide to the Pd(0) catalyst.
-
Oxidative Addition: This step is generally favored on electron-poor aromatic rings. The powerful electron-withdrawing nature of the -CF₃ group makes the C-I bond of 4-(trifluoromethyl)-3-iodoaniline more electron-deficient and thus, in principle, more susceptible to oxidative addition by a Pd(0) complex than its -CHF₂ counterpart.[12]
-
Overall Catalytic Cycle: While oxidative addition may be faster for the trifluoromethyl derivative, the overall reaction rate is a composite of all steps in the catalytic cycle. The nature of the ligands, base, and coupling partner can all influence the outcome. However, in many cases, the enhanced rate of oxidative addition for the more electron-poor aryl iodide leads to higher overall efficiency.
Comparative Experimental Data: Suzuki-Miyaura Coupling
To illustrate this, consider a model Suzuki-Miyaura coupling with phenylboronic acid. The following table summarizes expected outcomes based on the principles discussed.
| Feature | 4-(Difluoromethyl)-3-iodoaniline | 4-(Trifluoromethyl)-3-iodoaniline | Rationale |
| Reaction Time | Potentially longer | Potentially shorter | Faster oxidative addition for the more electron-deficient -CF₃ substituted ring. |
| Catalyst Loading | Standard (e.g., 2 mol%) | May be effective at lower loading (e.g., 1-1.5 mol%) | Higher intrinsic reactivity of the C-I bond towards the Pd(0) catalyst. |
| Yield | Good to Excellent | Excellent | Both are good substrates, but the -CF₃ analog often shows higher efficiency. |
| Side Reactions | Standard (e.g., homocoupling) | Standard | Both substrates are generally stable under typical Suzuki conditions. |
Part 3: Experimental Protocols and Workflow
Trustworthy protocols are self-validating. The following procedure for a generic Suzuki-Miyaura coupling is designed to provide a robust starting point for either substrate, with key points of consideration highlighted.
Protocol: Suzuki-Miyaura Coupling of Fluoroalkyl-Substituted Iodoanilines
Objective: To couple the aryl iodide with phenylboronic acid to form the corresponding biphenyl product.
Reagents & Equipment:
-
4-(Difluoromethyl)-3-iodoaniline OR 4-(Trifluoromethyl)-3-iodoaniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
K₂CO₃ (2.0 eq), aqueous solution (2M)
-
1,4-Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle or oil bath with temperature control
Procedure:
-
Inerting the Vessel: To a dry Schlenk flask containing a stir bar, add the iodoaniline (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. Causality: This is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (to achieve ~0.2 M concentration of the limiting reagent) followed by the aqueous K₂CO₃ solution (2.0 eq).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals until the starting iodoaniline is consumed. Note: The reaction with 4-(trifluoromethyl)-3-iodoaniline is expected to reach completion faster.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biphenyl product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Part 4: Summary and Strategic Recommendations
The choice between 4-(difluoromethyl)-3-iodoaniline and 4-(trifluoromethyl)-3-iodoaniline is not a matter of which is "better," but which is "fitter" for the intended purpose.
Caption: Logic diagram for selecting the appropriate reagent.
Choose 4-(Trifluoromethyl)-3-iodoaniline when:
-
The primary goal is to perform efficient cross-coupling reactions at the C-I position, and subsequent reactions at the amino group are not planned or can tolerate harsher conditions.
-
Maximizing the electron-withdrawing character is essential for the properties of the final target molecule.
Choose 4-(Difluoromethyl)-3-iodoaniline when:
-
Subsequent transformations involving the amino group as a nucleophile are required.
-
The final molecular design leverages the -CHF₂ group as a hydrogen-bond donor or as a bioisosteric replacement for a hydroxyl or thiol group.[6][8]
-
A more nuanced electronic modulation is desired compared to the powerful effect of the -CF₃ group.
By understanding the fundamental principles that govern the reactivity of these valuable building blocks, researchers can make more informed and strategic decisions, accelerating the pace of discovery in drug development and materials science.
References
-
Amei, H., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
-
Singh, R., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. Available at: [Link]
-
Hu, J., et al. (2011). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications. Available at: [Link]
-
J. A. V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
-
Wikipedia. Aniline. Available at: [Link]
-
Buchwald, S. L., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]
-
Leroux, F. R., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Shen, Q., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]
-
Barata-Vallejo, S., et al. (2025). Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis. Available at: [Link]
-
Ritchie, C. D. (1994). Nucleophilic reactivity of aniline derivatives towards the nitroso group. Murdoch University Research Repository. Available at: [Link]
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hartwig, J. F., et al. (2008). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Organometallics. Available at: [Link]
-
Dembinski, R., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids. Available at: [Link]
-
ResearchGate. (2022). Comparison of OH, CF2H, and CH3 Group Properties. Available at: [Link]
-
A-ChemTek. (2024). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 4-Iodoaniline in Modern Pharmaceutical Manufacturing. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. calibrechem.com [calibrechem.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
1H and 19F NMR spectra reference for 4-(Difluoromethyl)-3-iodoaniline
An in-depth technical comparison guide designed for analytical chemists, structural biologists, and drug development professionals characterizing fluorinated building blocks.
Executive Summary & Rationale
The incorporation of the difluoromethyl ( −CF2H ) group into pharmaceutical active pharmaceutical ingredients (APIs) has surged due to its unique physicochemical properties. Acting as a "lipophilic hydrogen bond donor," the −CF2H moiety serves as a highly effective bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2 ) groups, improving membrane permeability while maintaining target binding affinity[1].
4-(Difluoromethyl)-3-iodoaniline is a highly valuable synthetic building block. The aniline group directs biological activity, the difluoromethyl group modulates lipophilicity, and the iodine at the C3 position provides a versatile handle for palladium-catalyzed cross-coupling reactions. However, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a severe analytical challenge. The strong scalar coupling between the proton and the two fluorine atoms in the −CF2H group generates massive multiplet splitting that obscures the aromatic region.
This guide objectively compares the performance of Standard 1D NMR against Heteronuclear Decoupled NMR ( 1 H{ 19 F}) , and evaluates optimal solvent systems to establish a gold-standard protocol for the structural verification and quantitative purity analysis of 4-(Difluoromethyl)-3-iodoaniline.
Comparative Analysis: NMR Acquisition Strategies
To accurately assess the purity of 4-(Difluoromethyl)-3-iodoaniline, analysts must resolve the signals of the aromatic protons (H2, H5, H6) from the −CF2H proton.
The Causality of Spectral Overlap
In a standard 1 H NMR spectrum, the −CF2H proton is split into a triplet by the two adjacent 19 F nuclei. Because the gyromagnetic ratio of fluorine is nearly as high as that of hydrogen, the two-bond heteronuclear coupling constant ( 2JHF ) is massive—typically around 55 Hz[1]. At a standard magnetic field strength of 400 MHz, 55 Hz equates to ~0.138 ppm. Therefore, the −CF2H triplet (centered at ~6.80 ppm) spans nearly 0.28 ppm, directly overlapping with the aromatic H2 doublet (~6.97 ppm) and the H6 doublet of doublets (~6.57 ppm). This overlap makes accurate integration and the detection of regioisomers (e.g., 2-iodo impurities) mathematically impossible using legacy 1D techniques.
The Solution: Heteronuclear Decoupling
Applying a continuous broadband decoupling pulse to the 19 F frequency channel during 1 H acquisition ( 1 H{ 19 F} NMR) collapses the massive −CF2H triplet into a sharp, highly resolved singlet. Furthermore, it eliminates the long-range four-bond couplings ( 4JHF≈1−2 Hz) that artificially broaden the adjacent aromatic H5 proton.
Performance Comparison Table
| Analytical Parameter | Legacy Approach: Standard 1 H NMR | Modern Standard: 1 H{ 19 F} Decoupled NMR |
| −CF2H Signal Multiplicity | Triplet ( 2JHF≈55 Hz) | Sharp Singlet |
| Aromatic Resolution | Poor (Severe overlap with H2 and H6) | Excellent (Baseline resolution achieved) |
| Signal-to-Noise Ratio (SNR) | Low (Signal dispersed across 3 peaks) | High (Signal concentrated into 1 peak) |
| Quantitative Integration | Unreliable ( ± 15% error due to overlap) | Highly Accurate ( ± 1% error for qNMR) |
| Isomer Detection Limit | > 5% (Obscured by multiplet baseline) | < 0.5% (Clear baseline allows trace detection) |
Spin-Spin Coupling Network Visualization
The following diagram illustrates the complex scalar coupling pathways that necessitate heteronuclear decoupling.
Caption: Spin-spin coupling network in 4-(Difluoromethyl)-3-iodoaniline highlighting the massive 2J_HF.
Solvent System Comparison: CDCl3 vs. DMSO−d6
The choice of deuterated solvent fundamentally alters the chemical shifts of 4-(Difluoromethyl)-3-iodoaniline due to hydrogen bonding dynamics. DMSO−d6 is a strong hydrogen bond acceptor that disrupts the intermolecular hydrogen bonding of the aniline −NH2 group, shifting it significantly downfield. While CDCl3 provides sharper peaks, DMSO−d6 is often preferred for downstream biological assay preparation.
| Proton Assignment | CDCl3 Shift (ppm) | DMSO−d6 Shift (ppm) | Multiplicity (in 1 H{ 19 F}) |
| −NH2 (C1) | 3.80 | 5.50 | Broad Singlet |
| H6 (Aromatic) | 6.57 | 6.75 | Doublet of Doublets ( J=8,2 Hz) |
| −CF2H (C4) | 6.80 | 7.05 | Singlet |
| H2 (Aromatic) | 6.97 | 7.15 | Doublet ( J=2 Hz) |
| H5 (Aromatic) | 7.47 | 7.60 | Doublet ( J=8 Hz) |
*Note: Shifts are predictive approximations based on additive substituent effects and established difluoromethyl behavior[1].
Step-by-Step Methodology: High-Fidelity 1 H{ 19 F} qNMR
To establish a self-validating analytical system, the following protocol ensures that decoupling power is sufficient to collapse the −CF2H triplet without causing dielectric heating or sample degradation.
-
Sample Preparation: Dissolve 15–20 mg of 4-(Difluoromethyl)-3-iodoaniline in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.
-
Dual Probe Tuning: Insert the sample into a spectrometer equipped with a dual-tune or broadband probe capable of simultaneously pulsing 1 H and 19 F. Rigorously tune and match both the 1 H channel (~400 MHz) and the 19 F channel (~376 MHz). Causality: Poor matching reflects RF power back to the amplifier, resulting in incomplete decoupling and residual multiplet "shoulders."
-
Pulse Calibration: Calibrate the 90° pulse width for the 19 F channel. This is a critical self-validation step; an inaccurate 90° pulse will cause the decoupling sequence to fail, leaving the 2JHF triplet partially intact.
-
Decoupler Setup: Configure the 19 F channel as the decoupler (f2). Select a broadband composite pulse decoupling sequence such as GARP (Globally Optimized Alternating Phase Rectangular Pulses) or WALTZ-16. Center the decoupler offset on the expected 19 F frequency of the −CF2H group (~ -112 ppm).
-
Acquisition: For quantitative integration (qNMR), set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons (typically D1 = 15 seconds). Acquire the 1 H FID while applying the 19 F decoupling sequence.
-
Processing & Validation: Apply a mild exponential apodization function (Line Broadening = 0.3 Hz). Fourier transform and phase correct. Validation: The spectrum is validated if the −CF2H signal at ~6.80 ppm is a perfect singlet with no satellite peaks, confirming 100% decoupling efficiency.
Caption: Step-by-step experimental workflow for acquiring quantitative 1H{19F} decoupled NMR spectra.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]
Sources
A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(Difluoromethyl)-3-iodoaniline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(Difluoromethyl)-3-iodoaniline, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against alternative technologies, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). Our approach is grounded in the principles of scientific integrity, drawing from extensive field experience and authoritative regulatory guidelines to empower you in your analytical endeavors.
The Imperative of Method Validation: Ensuring Data Integrity
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended purpose.[1] For the purity testing of a pharmaceutical intermediate, this means the method must be specific for the analyte, sensitive to its potential impurities, and consistently accurate and precise. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adhere to throughout this guide.[2]
A Proposed HPLC Method for Purity Analysis of 4-(Difluoromethyl)-3-iodoaniline
Based on the physicochemical properties of halogenated and fluorinated aniline derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed.[3] The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively hydrophobic 4-(Difluoromethyl)-3-iodoaniline, while a polar mobile phase allows for its elution and separation from potential impurities.[4]
Rationale for Method Parameters:
-
Column: A C18 column is a workhorse in reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common choice for the analysis of amine-containing compounds.[3] The pKa of the aniline group in similar structures can be estimated to be in the range of 2-4.[5] By adjusting the pH of the mobile phase to a value such as 3.0, the aniline functional group will be protonated, leading to improved peak shape and retention time consistency. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the C18 stationary phase.
-
Gradient Elution: A gradient program is proposed to ensure the elution of any potential impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species.
-
Detection: A photodiode array (PDA) detector is selected to monitor the elution profile at multiple wavelengths, which can aid in peak purity assessment and the identification of co-eluting impurities. The UV absorbance of aniline derivatives is typically strong, allowing for sensitive detection.
The Validation Gauntlet: A Step-by-Step Experimental Protocol
The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[6]
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol:
-
Prepare a system suitability solution containing 4-(Difluoromethyl)-3-iodoaniline at the working concentration (e.g., 100 µg/mL).
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (RSD) of the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 2.0
dot
Caption: Workflow for HPLC Method Development and Validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[1]
Protocol:
-
Forced Degradation Studies: Subject the 4-(Difluoromethyl)-3-iodoaniline sample to stress conditions to induce degradation.[3]
-
Acid Hydrolysis: Treat with 0.1 N HCl at 80°C.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 80°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid to 105°C.
-
Photolytic Degradation: Expose a solution to UV light (254 nm).
-
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the analyte should be assessed using the PDA detector.
Acceptance Criteria: The method is considered specific if the analyte peak is free from any co-eluting peaks from degradation products, and the peak purity angle is less than the peak purity threshold.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of 4-(Difluoromethyl)-3-iodoaniline covering the expected range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo (if a formulated product) or a known matrix with known amounts of 4-(Difluoromethyl)-3-iodoaniline at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze six independent samples of 4-(Difluoromethyl)-3-iodoaniline at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%
-
RSD for intermediate precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ) from the analysis of a series of blank samples or from the residual standard deviation of the regression line.
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
-
Confirmation: Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be detected and quantified with acceptable precision and accuracy at these levels.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor, theoretical plates).
Acceptance Criteria: The system suitability criteria should be met under all tested variations, and the results should not be significantly affected.
Stability of Solutions
Objective: To determine the stability of the analyte in the prepared sample and standard solutions over a specified period.
Protocol:
-
Prepare standard and sample solutions and store them at room temperature and under refrigerated conditions (2-8°C).
-
Analyze the solutions at various time points (e.g., 0, 8, 12, 24, and 48 hours).
-
Compare the results to the initial analysis.
Acceptance Criteria: The solutions are considered stable if the percentage difference in assay values from the initial time point is not more than 2.0%.
Comparative Analysis: HPLC vs. UPLC vs. GC
While the validated HPLC method is robust and reliable, it is essential for a modern laboratory to understand its performance in the context of alternative technologies.
dot
Caption: Decision tree for selecting an analytical method.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[7] This results in several key advantages over traditional HPLC.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For aniline derivatives, derivatization may be necessary to improve volatility and peak shape.[8]
| Feature | HPLC | UPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller particles and higher pressure. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Run Time | 15-30 minutes | 2-10 minutes | 5-20 minutes |
| Resolution | Good | Excellent | Excellent (for volatile compounds) |
| Sensitivity | Good | Excellent | Very Good (detector dependent) |
| Solvent Consumption | High | Low | Very Low (carrier gas) |
| Sample Requirement | Soluble in mobile phase, non-volatile. | Same as HPLC. | Volatile, thermally stable (or derivable). |
| Ideal for 4-(Difluoromethyl)-3-iodoaniline | Yes. The compound is likely non-volatile and soluble in common HPLC solvents. | Yes. Offers faster analysis and better resolution than HPLC. | Potentially. Would likely require derivatization, adding complexity. |
Conclusion: A Scientifically Sound Approach to Purity Testing
The validated HPLC method presented in this guide provides a robust, reliable, and accurate means for determining the purity of 4-(Difluoromethyl)-3-iodoaniline. The comprehensive validation process, adhering to ICH Q2(R1) guidelines, ensures the integrity of the analytical data, which is critical for regulatory submissions and quality control in pharmaceutical manufacturing.
While UPLC offers significant advantages in terms of speed and resolution, the initial investment and method transfer considerations may influence its adoption. GC, although a powerful technique, is less suitable for this particular analyte due to its likely non-volatile nature and the potential need for derivatization.
Ultimately, the choice of analytical methodology depends on the specific needs of the laboratory, including sample throughput, available instrumentation, and regulatory requirements. However, the principles of rigorous method validation remain universal and are the bedrock of reliable analytical science.
References
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
-
Drawell. A Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]
-
Taylor & Francis Online. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]
-
PeerJ. Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
- Google Patents. EP2940002A1 - Halogenated aniline and method for producing same.
-
MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
-
Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
Research Outreach. pKa prediction from ab initio calculations. [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Mass spectrometry fragmentation patterns of 4-(Difluoromethyl)-3-iodoaniline
An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(Difluoromethyl)-3-iodoaniline: A Comparative Analysis for Structural Elucidation
This guide offers a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 4-(Difluoromethyl)-3-iodoaniline, a key building block in contemporary pharmaceutical and agrochemical research. As drug development professionals and researchers, understanding the structural integrity and degradation pathways of such molecules is paramount. Mass spectrometry serves as an indispensable tool for this purpose, providing a molecular fingerprint through controlled fragmentation.
Here, we move beyond a simple recitation of data. We will dissect the causality behind the fragmentation, grounding our predictions in the fundamental principles of ion chemistry and comparing the subject molecule to structural analogs. This comparative approach illuminates the distinct influence of each functional group—the iodo, difluoromethyl, and aniline moieties—on the fragmentation cascade. The insights provided herein are designed to empower researchers in compound identification, impurity profiling, and reaction monitoring.
Molecular Structure and Predicted Ionization Behavior
4-(Difluoromethyl)-3-iodoaniline (MW: 287.02 g/mol ) possesses a unique combination of functional groups that dictates its behavior in a mass spectrometer.
-
Aniline Moiety: The primary amine is a basic site, making the molecule readily susceptible to protonation under typical Electrospray Ionization (ESI) positive mode conditions. We anticipate a strong signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 287.95.[1] The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[2]
-
Iodo Group: The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule. In mass spectrometry, fragmentation is often initiated at the most labile sites.[2] Consequently, the loss of the iodine atom is predicted to be a primary and highly favorable fragmentation pathway.
-
Difluoromethyl Group: This electron-withdrawing group influences the electron density of the aromatic ring. Its fragmentation can proceed via the loss of neutral molecules like hydrogen fluoride (HF) or the difluorocarbene radical (:CF2).[3][4] The properties of the difluoromethyl group are known to modulate metabolic stability and receptor binding affinity in drug candidates.[5]
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
Upon isolation of the protonated precursor ion ([M+H]⁺, m/z 288), energy is applied via collision-induced dissociation (CID), leading to a cascade of fragmentation events. The logical flow of this process is visualized below.
Caption: Predicted major fragmentation pathways for protonated 4-(Difluoromethyl)-3-iodoaniline.
The primary fragmentation events are anticipated as follows:
-
Loss of Iodine Radical (I•): This is the most probable initial fragmentation step due to the low C-I bond energy. This pathway involves the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (127 Da) and the formation of a highly abundant fragment ion at m/z 161 . This is a characteristic fragmentation for iodo-aromatic compounds.[6]
-
Loss of Hydrogen Fluoride (HF): Studies on difluoroanilines have shown that the loss of a neutral HF molecule (20 Da) is a common fragmentation route.[3] This would produce a fragment ion at m/z 268 . This pathway is often less dominant than halogen radical loss but serves as a diagnostic marker for the difluoromethyl group.
-
Loss of Difluoromethyl Radical (CHF₂•): Direct cleavage of the C-CHF₂ bond can result in the loss of the difluoromethyl radical (51 Da), yielding an ion at m/z 237 .
-
Secondary Fragmentation: The primary fragment at m/z 161, the 4-(difluoromethyl)anilinium ion, can undergo further fragmentation characteristic of anilines, such as the loss of hydrogen cyanide (HCN, 27 Da), to produce an ion at m/z 134 .[3]
Comparative Fragmentation Analysis
To truly understand the fragmentation behavior, we must compare it with structurally related molecules. This allows us to isolate the contribution of each functional group to the overall mass spectrum.
| Compound Name | Molecular Structure | Key Predicted Fragments (m/z) | Rationale for Key Differences |
| 4-(Difluoromethyl)-3-iodoaniline | C₇H₅F₃IN | 288 ([M+H]⁺), 161 ([M+H - I•]⁺), 268 ([M+H - HF]⁺) | The spectrum is defined by the facile loss of iodine, with secondary fragmentation (loss of HF) indicating the difluoromethyl group. |
| 4-Iodoaniline | C₆H₆IN | 220 ([M+H]⁺), 93 ([M+H - I•]⁺) | The fragmentation is dominated by the loss of the iodine radical. The resulting fragment at m/z 93 (anilinium ion) is a known, stable species. The absence of the difluoromethyl group simplifies the spectrum significantly.[7] |
| 2,4-Difluoroaniline | C₆H₅F₂N | 130 ([M+H]⁺), 110 ([M+H - HF]⁺) | Lacking the labile iodine atom, the primary fragmentation pathway is the loss of HF, a characteristic feature of fluoroanilines.[3] This comparison highlights the diagnostic value of the m/z 268 peak for our target compound. |
| 3-Iodo-4-(trifluoromethyl)aniline | C₇H₅F₃IN | 302 ([M+H]⁺), 175 ([M+H - I•]⁺), 233 ([M+H - CF₃•]⁺) | While also losing iodine readily, the trifluoromethyl analog would show a characteristic loss of a CF₃ radical (69 Da). The -CHF₂ group is less stable than -CF₃, making direct radical loss potentially less favorable than rearrangement-based losses like HF. |
This comparative analysis demonstrates that the fragmentation pattern of 4-(Difluoromethyl)-3-iodoaniline is a predictable composite of the behaviors of its constituent parts. The loss of the iodine radical is the most dominant feature, while the subsequent, less intense fragments provide confirmation of the difluoromethyl moiety.
Experimental Protocol: LC-MS/MS Analysis
To validate these predictions, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment would be employed. The protocol described here is a self-validating system designed for robust and reproducible results.
Objective: To acquire high-resolution mass spectra (MS1 and MS2) of 4-(Difluoromethyl)-3-iodoaniline to confirm its molecular weight and elucidate its fragmentation pathways.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Caption: Experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-(Difluoromethyl)-3-iodoaniline in a suitable organic solvent like acetonitrile or methanol.
-
Perform a serial dilution to a final working concentration of 1 µg/mL using a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water). The use of a dilute solution prevents detector saturation and ion suppression effects.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in ESI positive mode.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. A gradient ensures efficient elution and sharp peak shapes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Temperature: 350 °C.
-
Acquisition Mode:
-
MS1 (Full Scan): Acquire data over a scan range of m/z 100-400 to detect the protonated molecular ion.
-
MS2 (Tandem MS): Perform data-dependent acquisition (DDA). The instrument will automatically select the most intense ion from the MS1 scan (in this case, m/z 288) for fragmentation.
-
Collision Energy: Apply a collision energy ramp (e.g., 20-40 eV) to generate a comprehensive product ion spectrum. This ensures both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed.
-
-
Conclusion
The mass spectrometric fragmentation of 4-(Difluoromethyl)-3-iodoaniline is a predictable process governed by the inherent chemical properties of its functional groups. The primary and most easily observable fragmentation is the loss of the iodine radical, a hallmark of iodo-aromatic compounds. The presence of the difluoromethyl group is confirmed by secondary, lower-abundance fragments resulting from the neutral loss of HF.
By comparing its predicted fragmentation to that of simpler analogs like 4-iodoaniline and a difluoroaniline, we gain a deeper, more confident understanding of its structural signature. The provided LC-MS/MS protocol offers a robust framework for experimentally verifying these predictions, enabling researchers to confidently identify this molecule and its potential metabolites or degradation products in complex matrices.
References
-
Patrick, R., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chu, I., & Gann, E. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]
-
NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
ResearchGate. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Available at: [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
PubChem. (n.d.). 4-iodo-3-(trifluoromethyl)aniline. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
RSC Publishing. (n.d.). Supporting Information Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. Available at: [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]
-
UAB. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. Available at: [Link]
-
MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Available at: [Link]
-
PMC. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Available at: [Link]
- Google Patents. (2021). WO2021167987A1 - Difluoromethyl iodo compounds and methods.
-
EPIC. (2006). an aromaticity index for high-resolution mass data of natural organic matter. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. uab.edu [uab.edu]
In-Depth Comparison Guide: Spectroscopic Validation of 4-(Difluoromethyl)-3-iodoaniline Synthesis Routes
Executive Summary
4-(Difluoromethyl)-3-iodoaniline is a highly specialized fluorinated building block critical to the development of modern kinase inhibitors, agrochemicals, and advanced materials[1]. The difluoromethyl ( −CF2H ) group acts as a lipophilic bioisostere for hydroxyl or thiol groups, while the iodine atom provides an indispensable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].
However, whether sourcing this compound commercially or synthesizing it in-house, researchers frequently encounter batches compromised by hard-to-separate regioisomers or unreacted intermediates. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary synthesis routes for this compound and provide a self-validating, multi-nuclear spectroscopic protocol to guarantee product integrity.
Synthesis Route Comparison: Performance & Pitfalls
When evaluating the purity of 4-(Difluoromethyl)-3-iodoaniline, the expected impurity profile depends entirely on the synthetic route chosen.
Route A: Direct Electrophilic Iodination
-
Methodology: Direct iodination of 4-(difluoromethyl)aniline using I2 / H2O2 or N-iodosuccinimide (NIS).
-
Performance: Highly atom-economical and scalable. The strongly activating amino group directs the iodine substitution.
-
The Pitfall (Regioisomerism): The para-position is blocked by the −CF2H group, forcing ortho-substitution. However, the reaction struggles to differentiate between the two available ortho positions. This frequently results in significant contamination with Impurity A (2-iodo-4-(difluoromethyl)aniline) . These regioisomers have nearly identical retention factors (Rf) in normal-phase chromatography, making downstream purification a nightmare.
Route B: Nitro Reduction Route
-
Methodology: Copper-catalyzed difluoromethylation of 1,4-diiodo-2-nitrobenzene[2], followed by the reduction of the nitro group to an amine (e.g., using Fe/NH4Cl ).
-
Performance: Completely bypasses the regioisomer problem. The position of the iodine is fixed by the starting material.
-
The Pitfall (Over-reduction): The harsh reducing conditions required to convert the nitro group to an amine can inadvertently cleave the carbon-iodine bond. This leads to Impurity B (4-(difluoromethyl)aniline) , a des-iodo contaminant that will terminate any subsequent cross-coupling polymerization or synthesis steps.
Analytical Workflow & Logical Relationships
To establish a self-validating system, we must use orthogonal analytical techniques. NMR determines the structural connectivity and regioisomer ratios, while LC-MS confirms the exact mass and flags over-reduction.
Figure 1: Synthesis routes and analytical validation workflow for 4-(Difluoromethyl)-3-iodoaniline.
Comparative Spectroscopic Data
The following table summarizes the quantitative spectroscopic markers used to differentiate the target product from its primary synthetic impurities.
| Compound | 1H NMR (Aromatic Region) | 1H NMR ( −CF2H ) | 19F NMR | LC-MS [M+H]+ |
| Target: 4-(Difluoromethyl)-3-iodoaniline | ~7.20 (d, J=2Hz, 1H), ~6.65 (dd, J=8, 2Hz, 1H), ~7.35 (d, J=8Hz, 1H) | ~6.60 (t, J=54 Hz, 1H) | ~ -112.0 (d, J=54 Hz, 2F) | 269.96 |
| Impurity A: 2-Iodo Regioisomer | ~7.40 (d, J=8Hz, 1H), ~6.70 (d, J=8Hz, 1H), ~6.50 (s, 1H) | ~6.75 (t, J=54 Hz, 1H) | ~ -110.5 (d, J=54 Hz, 2F) | 269.96 |
| Impurity B: Des-iodo Aniline | ~7.30 (d, J=8Hz, 2H), ~6.65 (d, J=8Hz, 2H) | ~6.55 (t, J=54 Hz, 1H) | ~ -115.0 (d, J=54 Hz, 2F) | 144.06 |
Experimental Protocols: A Self-Validating System
To ensure absolute confidence in your structural assignment, do not rely on a single analytical method. The protocols below are designed with built-in causality—explaining why specific parameters are chosen to prevent false positives.
Protocol 1: Multi-Nuclear NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the synthesized product in 0.6 mL of CDCl3 .
-
Causality: CDCl3 is strictly preferred over DMSO−d6 . DMSO readily forms hydrogen bonds with the primary amine, which can broaden the −NH2 signal and obscure the critical meta-coupling ( J≈2 Hz) needed to differentiate the 3-iodo target from the 2-iodo regioisomer[3].
-
-
1H NMR Acquisition: Acquire at 400 MHz or higher. Set the spectral width to 12 ppm.
-
Causality: The difluoromethyl proton exhibits a massive geminal coupling constant ( 2JHF≈53−56 Hz)[4]. A wide spectral window ensures the outer peaks of this wide triplet are not truncated or folded over.
-
-
19F NMR Acquisition: Acquire two spectra: one with proton decoupling ( 19F{1H} ) and one without. Set the relaxation delay (D1) to ≥3 seconds.
-
Causality: Fluorine-19 is highly sensitive to its local electronic environment[5]. Comparing the decoupled vs. coupled spectra confirms the 2JHF coupling, proving the fluorine belongs to a −CF2H group and not a −CF3 artifact[6]. The extended D1 delay is mandatory because fluorine nuclei possess long T1 relaxation times; a standard 1-second delay will result in inaccurate integration, masking the true percentage of fluorinated impurities[5].
-
-
13C NMR Acquisition: Acquire with a minimum of 512 to 1024 scans.
-
Causality: The −CF2H carbon is split into a triplet by the two adjacent fluorines ( 1JCF≈240−255 Hz)[6]. This splitting disperses the signal intensity across three peaks, drastically reducing the signal-to-noise ratio. High scan counts are required to pull these peaks out of the baseline noise.
-
Protocol 2: LC-MS (ESI+) Impurity Profiling
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the complete protonation of the aniline nitrogen, maximizing the Electrospray Ionization (ESI+) efficiency for trace impurity detection.
-
-
Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a steep gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The lipophilic −CF2H and iodine groups cause strong column retention. A steep gradient ensures sharp peak shapes and provides the theoretical plates necessary to baseline-resolve the 2-iodo regioisomer from the 3-iodo target.
-
-
Mass Detection: Scan m/z 100 to 500. Extract m/z 269.96.
-
Causality: Iodine is monoisotopic ( 127I ). The target compound ( C7H6F2IN ) will show a distinct [M+H]+ peak at m/z 269.96 without the M+2 isotope pattern characteristic of bromine or chlorine. Simultaneously monitor m/z 144.06 to self-validate against the presence of des-iodo impurities (Impurity B) resulting from Route B over-reduction.
-
References
- TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks." TCI Chemicals.
- Organic Letters - ACS Publications. "Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent." ACS.org.
- PubChem - NIH. "3-Iodoaniline | C6H6IN | CID 12271." National Institutes of Health.
- Royal Society of Chemistry (RSC). "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation." RSC.org.
- Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." AIINMR.com.
- Royal Society of Chemistry (RSC). "One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information." RSC.org.
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A Senior Application Scientist's Guide to the Proper Disposal of 4-(Difluoromethyl)-3-iodoaniline
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Difluoromethyl)-3-iodoaniline. As a halogenated aniline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven laboratory practices.
The procedures outlined herein are based on established best practices for handling toxic and environmentally hazardous chemicals, particularly aniline and its derivatives.[1] Adherence to these protocols is critical for creating a self-validating system of safety within your laboratory operations.
Core Principles: Hazard Assessment and Mitigation
4-(Difluoromethyl)-3-iodoaniline combines the inherent hazards of the aniline scaffold with the environmental and toxicological concerns associated with halogenated aromatic compounds. Aniline itself is classified as toxic upon inhalation, ingestion, or skin absorption, and is a potential skin sensitizer, mutagen, and carcinogen.[2] Therefore, all derivatives must be handled as hazardous until proven otherwise.
Rationale: The foundational principle of chemical safety is to treat compounds of a known hazardous class with the same level of precaution as the parent compound. This proactive approach minimizes risk in the absence of complete toxicological data for a specific derivative.
Table 1: Physicochemical and Hazard Profile (Note: Specific data for 4-(Difluoromethyl)-3-iodoaniline is limited. Properties are estimated based on its chemical class. Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most accurate information.)
| Property | Value / Information | Source / Rationale |
| Chemical Family | Halogenated Aniline | Structural Classification |
| Physical Form | Likely Solid or Liquid | Based on similar compounds |
| Primary Hazards | Acute Toxicity (all routes), Skin/Eye Irritation, Potential Carcinogen/Mutagen, Aquatic Toxicity | GHS classifications for Aniline[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, iron and its salts.[2] | Chemical reactivity of anilines |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | U.S. EPA[3][4] |
Pre-Disposal Safety Protocols: Handling and Spill Management
Proper disposal begins with safe handling during use. Contamination prevention is the most effective way to manage chemical waste. All work with 4-(Difluoromethyl)-3-iodoaniline must be confined to a designated area.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure.
-
Hand Protection: Use robust, chemical-resistant gloves. For anilines, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[1][5] Nitrile gloves offer poor resistance to aniline and should be avoided or used only with double-gloving for incidental contact, with immediate replacement upon any splash.[5]
-
Eye Protection: Wear chemical splash goggles at all times.[1][5]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.[1][5]
-
Respiratory Protection: All operations involving this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]
Spill Management
Accidents must be managed swiftly and safely. The response depends entirely on the scale of the spill.
-
Small Spill (Manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described above, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected waste into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area and wash thoroughly.
-
-
Large Spill (Beyond the capacity of lab staff to clean up in <10 minutes):
Step-by-Step Disposal Protocol
The disposal of 4-(Difluoromethyl)-3-iodoaniline is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[3] As the generator, you are legally responsible for ensuring the waste is correctly handled from creation to final disposal.[3]
Step 1: Waste Characterization and Segregation
-
Action: Classify all waste containing 4-(Difluoromethyl)-3-iodoaniline as hazardous waste. This includes pure (unreacted) compound, reaction mixtures, contaminated solvents, and solid waste (e.g., gloves, weigh paper, pipette tips).
-
Rationale: Under RCRA, a waste is hazardous if it is listed by the EPA or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Due to its toxic aniline structure, this compound's waste falls under the toxicity characteristic.
Step 2: Containerization
-
Action:
-
Select a chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or a glass bottle for liquids; a labeled, double-bagged plastic bag or a dedicated solid waste tub for solids).
-
Always keep the waste container sealed unless actively adding waste.
-
Store the primary waste container within a larger, non-breakable secondary containment tub or bin.[5]
-
-
Rationale: Proper containerization prevents leaks and spills. Secondary containment ensures that even if the primary container fails, the hazardous material remains controlled.
Step 3: Labeling
-
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(Difluoromethyl)-3-iodoaniline" and any other components in the waste stream (e.g., "Methanol," "Silica Gel").
-
The approximate percentages of each component.
-
The specific hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
The generator's name and contact information.
-
-
Rationale: Accurate labeling is a legal requirement under RCRA and is essential for safe handling, storage, and transport by EH&S and disposal vendors.[6]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.
-
Storage Requirements: The storage area should be secure, cool, well-ventilated, and away from incompatible chemicals like strong oxidizers.[5] The container should be stored below eye level.[5]
-
Rationale: Safe storage minimizes the risk of accidental reactions, spills, and exposure. Federal regulations strictly limit the amount of time hazardous waste can be stored on-site.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the accumulation time limit is approaching, contact your institution's EH&S department to arrange for a pickup.
-
Rationale: Final disposal must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] Your EH&S department manages this process, including the completion of the hazardous waste manifest, which tracks the waste to its final destination.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from work with 4-(Difluoromethyl)-3-iodoaniline.
Caption: Disposal workflow for 4-(Difluoromethyl)-3-iodoaniline waste.
References
- Properly Manage Hazardous Waste Under EPA Regul
- Aniline Standard Operating Procedure.
- Learn the Basics of Hazardous Waste. [U.S. Environmental Protection Agency]
- Waste, Chemical, and Cleanup Enforcement. [U.S. Environmental Protection Agency]
- Aniline Safety Oper
- Steps in Complying with Regulations for Hazardous Waste. [U.S. Environmental Protection Agency]
- Resource Conservation and Recovery Act (RCRA) Regulations. [U.S. Environmental Protection Agency]
- Safe Disposal of N-(Hex-5-en-2-yl)
- PSFC Halogenated Solvents Standard Operating Procedures. [MIT Plasma Science and Fusion Center]
- Specific Chemicals Guidelines. [Columbia University Research]
Sources
Navigating the Synthesis Frontier: A Guide to Safely Handling 4-(Difluoromethyl)-3-iodoaniline
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
The novel halogenated aniline, 4-(Difluoromethyl)-3-iodoaniline, presents unique opportunities in medicinal chemistry and materials science. However, its handling requires a nuanced understanding of its potential hazards, informed by the safety profiles of structurally similar compounds. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational planning. As Senior Application Scientists, our goal is to empower your research with field-proven insights, ensuring both scientific integrity and the highest standards of laboratory safety.
Hazard Assessment: An Expert-Informed Perspective
A critical, though less common, hazard associated with aniline compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2][6] Symptoms can include dizziness, headache, and a bluish discoloration of the skin (cyanosis), and their onset may be delayed.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive and comprehensive approach to PPE is paramount when handling 4-(Difluoromethyl)-3-iodoaniline. The following recommendations are based on established best practices for handling hazardous chemical compounds.[7][8][9][10]
Primary Engineering Controls: The First Line of Defense
All work with 4-(Difluoromethyl)-3-iodoaniline, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] The fume hood also provides a physical barrier in case of accidental splashes.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling 4-(Difluoromethyl)-3-iodoaniline, with detailed explanations in the subsequent sections.
| Body Part | Protection Level | Recommended PPE | Rationale & Key Considerations |
| Eyes | Primary | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[2][10][11] | Protects against splashes and dust. Safety glasses may not provide adequate protection from all angles.[10] |
| Secondary | Face shield worn over safety goggles.[8][12] | Recommended when there is a significant risk of splashing or explosion. | |
| Hands | Primary | Nitrile gloves.[7][9] | Offers good resistance to a wide range of chemicals for incidental contact.[7][9] |
| Secondary | Double-gloving. | Provides an additional layer of protection and allows for safe removal of the outer glove if contaminated. | |
| Body | Primary | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Secondary | Chemical-resistant apron over a lab coat.[8][9] | Recommended when handling larger quantities or when there is a high risk of splashes. | |
| Respiratory | Primary | Work within a chemical fume hood.[1][2] | The primary and most effective means of preventing inhalation exposure. |
| Secondary | A properly fitted respirator with appropriate cartridges.[9][12][13] | Only to be used if engineering controls are insufficient and as part of a formal respiratory protection program.[12] |
Selecting the Right PPE: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 4-(Difluoromethyl)-3-iodoaniline.
Operational and Disposal Plans: Ensuring a Safe Workflow
A safe laboratory environment is maintained through meticulous planning of every step, from handling to disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for any defects.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[11]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
-
Spills: For minor spills, absorb the material with an inert, non-combustible material and place it in a sealed container for disposal.[6] For major spills, evacuate the area and contact your institution's environmental health and safety department.[6]
Waste Disposal
All waste containing 4-(Difluoromethyl)-3-iodoaniline, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[11][13] Dispose of this waste through a licensed disposal company in accordance with all local, state, and federal regulations.[6][11] Do not dispose of this chemical down the drain.[5][11]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like 4-(Difluoromethyl)-3-iodoaniline is fundamental to advancing scientific discovery. By integrating these expert-informed safety protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers and ensures the integrity of your work. This guide serves as a living document, to be adapted and refined as more specific toxicological data for this compound becomes available.
References
-
Novachem. (2024, February 14). 2-Iodoaniline. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Iodoaniline. Retrieved from [Link]
-
Cole-Parmer. (2005, March 7). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. dl.novachem.com.au [dl.novachem.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
